3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine
Description
Properties
IUPAC Name |
3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O2/c1-13-6(14-2)5-12-8-7(9)10-3-4-11-8/h3-4,6H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQGYEPOZSCSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC=CN=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Synthesis Guide: 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine
This guide details the synthesis of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine , a critical intermediate used primarily in the construction of imidazo[1,2-a]pyrazine scaffolds. These scaffolds are privileged structures in medicinal chemistry, serving as the core for various kinase inhibitors (e.g., BTK, PI3K inhibitors).
Executive Summary & Strategic Utility
The target molecule, 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine , is synthesized via a Nucleophilic Aromatic Substitution (SNAr) of 2,3-dichloropyrazine. Its primary utility lies in its acid-catalyzed cyclization to form 8-chloroimidazo[1,2-a]pyrazine , a versatile building block for drug discovery.
Key Technical Considerations:
-
Regioselectivity: 2,3-dichloropyrazine is symmetric; however, mono-substitution must be controlled to prevent the formation of the bis-amino byproduct.
-
Acetal Stability: The dimethyl acetal moiety is acid-sensitive. The synthesis must be conducted under basic or neutral conditions until the cyclization step is desired.
-
Scalability: The selected route utilizes inexpensive reagents (ethanol, triethylamine) and avoids chromatographic purification in optimized process flows.
Retrosynthetic Analysis
The most robust disconnection occurs at the C2-amine bond. The pyrazine core is electron-deficient, making it highly susceptible to SNAr displacement by primary amines.
Pathway Logic:
-
Precursors: 2,3-Dichloropyrazine (Electrophile) + Aminoacetaldehyde dimethyl acetal (Nucleophile).
-
Driving Force: The formation of a stable Meisenheimer complex stabilized by the pyrazine nitrogens, followed by the irreversible loss of the chloride leaving group.
Figure 1: Retrosynthetic disconnection showing the primary SNAr strategy.
Primary Synthesis Pathway (SNAr)
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the C2 position of the pyrazine ring. The symmetry of 2,3-dichloropyrazine ensures that attack at C2 or C3 yields the identical product.
Critical Control Point: Stoichiometry. Using a slight excess of amine (1.1 eq) drives conversion, but a large excess (>2.0 eq) or high temperatures (>100°C) can lead to displacement of the second chloride, yielding the undesired 2,3-diamino derivative.
Experimental Protocol
This protocol is designed for a 10 mmol scale but is linearly scalable to kilogram quantities.
Reagents & Materials:
-
2,3-Dichloropyrazine: 1.49 g (10.0 mmol)
-
Aminoacetaldehyde dimethyl acetal: 1.16 g (11.0 mmol, 1.1 equiv)
-
Triethylamine (Et3N): 2.02 g (20.0 mmol, 2.0 equiv) [Alternative: DIPEA]
-
Solvent: Ethanol (Absolute) or 2-Propanol (30 mL)
Step-by-Step Methodology:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N2).[1]
-
Charging: Add 2,3-dichloropyrazine and Ethanol (30 mL). Stir to dissolve.
-
Addition: Add Triethylamine followed by the dropwise addition of Aminoacetaldehyde dimethyl acetal over 5 minutes at room temperature.
-
Note: Exotherm is negligible at this scale, but controlled addition is best practice for scale-up.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 6–12 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material (2,3-dichloropyrazine) should be consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure (Rotavap) to remove Ethanol.
-
Resuspend the residue in Ethyl Acetate (50 mL) and Water (50 mL).
-
Separate phases. Extract the aqueous layer once more with EtOAc (20 mL).
-
Combine organics and wash with Brine (30 mL).
-
Dry over anhydrous Na2SO4, filter, and concentrate.
-
-
Purification:
-
The crude material is often sufficiently pure (>95%) for the next step.
-
If necessary, recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).
-
Data Summary & Troubleshooting
| Parameter | Specification / Observation |
| Appearance | Pale yellow to off-white solid |
| Yield | 85% – 95% (Typical) |
| 1H NMR (CDCl3) | δ 8.0 (d, 1H), 7.6 (d, 1H), 5.8 (br s, NH), 4.5 (t, 1H, acetal), 3.6 (m, 2H), 3.4 (s, 6H) |
| MS (ESI) | [M+H]+ = 218.06 (Calculated for C8H10ClN3O2) |
| Issue: Low Conversion | Increase temp to reflux or switch solvent to DMF (90°C). |
| Issue: Bis-substitution | Reduce amine equivalents to 1.05; lower temperature to 60°C. |
Pathway Visualization & Downstream Logic
The following diagram illustrates the synthesis and the subsequent cyclization to the bicyclic scaffold, highlighting the critical acid-catalyzed node.
Figure 2: Synthesis pathway from starting materials to the imidazo[1,2-a]pyrazine scaffold.
Safety & Handling
-
Chloropyrazines: Potential skin sensitizers and irritants. Handle in a fume hood.
-
Acetals: Stable to base but hydrolyze rapidly in aqueous acid to release aldehydes. Ensure the workup remains neutral/basic to prevent premature deprotection.
-
Triethylamine: Flammable and corrosive.
References
-
Regioselectivity in Chloropyrazines
- Topic: Reactivity profiles of 2,3-dichloropyrazine in SNAr reactions.
-
Source:
-
General Synthesis of Imidazo[1,2-a]pyrazines
- Topic: Cyclization of N-(2,2-dimethoxyethyl)pyrazin-2-amines.
-
Source:
-
Process Chemistry Precedents
- Topic: Large-scale amin
-
Source:
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine is a substituted pyrazine derivative of interest in medicinal chemistry and drug discovery. The pyrazine ring is a key scaffold in numerous biologically active compounds, and understanding the physicochemical properties of its derivatives is paramount for predicting their behavior in biological systems, optimizing their formulation, and ensuring their quality and stability. This guide provides a comprehensive overview of the key physicochemical properties of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine, along with detailed experimental protocols for their determination. Due to the limited availability of experimental data for this specific molecule, this guide will also incorporate predicted values and draw upon established methodologies for structurally related compounds to provide a robust framework for its characterization.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical structure and identity.
-
IUPAC Name: 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine
-
Molecular Formula: C8H12ClN3O2
-
Canonical SMILES: COC(C)NC1=NC=C(Cl)C=N1
Below is a two-dimensional representation of the molecular structure.
Caption: 2D structure of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine.
Core Physicochemical Properties
The following table summarizes the predicted and key physicochemical properties of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine. These parameters are crucial for understanding the compound's behavior in various environments.
| Property | Predicted Value/Information | Significance in Drug Development |
| Molecular Weight | 217.65 g/mol | Influences diffusion, bioavailability, and formulation. |
| XlogP | 1.8 | Indicates lipophilicity and potential for membrane permeability. |
| Hydrogen Bond Donors | 1 | Affects solubility, binding affinity, and crystal packing. |
| Hydrogen Bond Acceptors | 5 | Affects solubility, binding affinity, and crystal packing. |
| Rotatable Bonds | 4 | Influences conformational flexibility and binding entropy. |
Predicted values are computationally derived and await experimental verification.
Experimental Protocols for Physicochemical Characterization
The following section details the experimental methodologies for determining the key physicochemical properties of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine. These protocols are based on established techniques for the characterization of small organic molecules and substituted pyrazines.[1][2][3]
Determination of Purity and Identity by Chromatography and Mass Spectrometry
The initial and most critical step is to confirm the purity and identity of the synthesized compound. A combination of High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) is a powerful technique for this purpose.
Caption: Workflow for LC-MS analysis of the target compound.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine.
-
Dissolve the sample in 1 mL of a 1:1 mixture of HPLC-grade methanol and water.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector set at a wavelength determined by UV-Vis spectrophotometry (see below).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of basic nitrogen atoms.
-
Scan Range: A scan range of m/z 100-500 should be sufficient to observe the parent ion.
-
Fragmentation: Perform MS/MS analysis on the parent ion to obtain structural information.
-
Causality Behind Experimental Choices: The C18 column is chosen for its versatility in separating a wide range of small molecules. The acidic mobile phase helps to protonate the amine groups, leading to better peak shape and ionization efficiency in the mass spectrometer. ESI is a soft ionization technique suitable for non-volatile and thermally labile compounds.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the chemical structure and electronic properties of the molecule.
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule in solution. Both ¹H and ¹³C NMR should be performed.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration, and splitting patterns to assign protons to their respective positions in the molecule.
-
¹³C NMR: Identify the number of unique carbon environments and their chemical shifts.
-
This technique provides information about the electronic transitions within the molecule and can be used to determine an optimal wavelength for HPLC detection.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or ethanol).
-
Acquisition: Scan the absorbance of the solution over a wavelength range of 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Determination of Physicochemical Parameters
The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
Step-by-Step Protocol:
-
Sample Preparation: Finely powder a small amount of the crystalline compound.
-
Measurement: Use a calibrated melting point apparatus. Slowly heat the sample and record the temperature range over which the solid melts. A sharp melting range is indicative of high purity.
Solubility is a critical parameter for drug delivery and formulation. It should be determined in various solvents relevant to pharmaceutical and biological systems.
Step-by-Step Protocol (Equilibrium Solubility Method):
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation and Analysis:
-
Centrifuge or filter the suspension to separate the undissolved solid.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.
-
The pKa value(s) indicate the ionization state of the molecule at different pH values, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
Step-by-Step Protocol (Potentiometric Titration):
-
Sample Preparation: Dissolve a known amount of the compound in a mixture of water and a co-solvent (e.g., methanol or DMSO) if necessary.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region(s) in the titration curve.
Conclusion
References
- V. S. T. and D. G. Watson, Pharmaceutical Analysis, 4th ed. Elsevier, 2020.
- D. A. Skoog, F. J. Holler, and S. R. Crouch, Principles of Instrumental Analysis, 7th ed. Cengage Learning, 2017.
- A.
Sources
biological activity of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine
An In-depth Technical Guide to the Potential Biological Activity of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-orientation, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents.[3][4] The pyrazine nucleus is a key component in numerous natural products and clinically approved drugs, exhibiting pharmacological effects that include anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][5]
This guide focuses on the novel compound 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine , a derivative with, as of now, uncharacterized biological activity. The purpose of this document is to serve as a technical and strategic resource for researchers. It will provide a prospective analysis of this compound's potential therapeutic applications based on the well-established activities of the pyrazine class. Furthermore, this guide will lay out detailed experimental protocols to systematically investigate these potential activities, offering a roadmap for its preclinical evaluation.
Predicted Biological Activities and Mechanistic Rationale
The structural features of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine—namely the pyrazine core, a chloro substituent, and a dimethoxyethyl amine side chain—suggest several avenues for biological investigation. Pyrazine derivatives are known to exert their effects through diverse mechanisms of action.
Anticancer Potential
Pyrazine derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a variety of human cancers.[2][5] Their mechanisms often involve the inhibition of key signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
-
Kinase Inhibition: Many pyrazine-containing compounds act as inhibitors of protein kinases, which are frequently dysregulated in cancer. For instance, some pyrazine derivatives have been shown to inhibit Aurora Kinases, leading to cell cycle arrest.[2]
-
Phosphatase Inhibition: The SHP2 phosphatase, a critical node in the RAS-MAPK signaling pathway, is another target for pyrazine-based molecules.[2][6] Allosteric inhibition of SHP2 can disrupt downstream signaling and impede tumor growth.[6]
-
Induction of Apoptosis: Novel pyrazine compounds have been shown to induce apoptosis in cancer cells, as evidenced by increased expression of pro-apoptotic genes like p53 and Bax.[7]
Given these precedents, it is plausible that 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine could exhibit cytotoxic or cytostatic effects on cancer cell lines. The chloro-substituent may play a role in binding to target proteins, a common feature in many kinase inhibitors.
Antiviral Activity
N-heterocycles, including pyrazines, are a cornerstone of antiviral drug discovery.[8] They can interfere with various stages of the viral life cycle, from entry into host cells to genome replication.[8][9]
-
Inhibition of Viral Polymerases: Many antiviral nucleoside analogs, which are heterocyclic in nature, function by inhibiting viral DNA or RNA polymerases.[10] While not a nucleoside analog itself, the pyrazine core of our target compound could potentially interact with viral enzymes.
-
Broad-Spectrum Activity: Some pyrazine derivatives have shown a broad spectrum of activity against both DNA and RNA viruses.[11] For example, Triazavirin, a guanine analog with a triazolopyrazine core, is effective against various influenza strains.[12]
The N-(2,2-dimethoxyethyl)pyrazin-2-amine moiety presents a unique chemical feature that could be explored for its potential to disrupt viral replication processes.
Proposed Experimental Workflows for Biological Evaluation
To systematically evaluate the biological potential of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine, a tiered screening approach is recommended. This section provides detailed, self-validating protocols for initial in vitro assessments.
Workflow for Anticancer Activity Screening
The initial assessment of anticancer potential should involve cytotoxicity screening across a panel of human cancer cell lines, followed by mechanistic assays if activity is observed.
Caption: Workflow for anticancer activity screening.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine in sterile DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Workflow for Antiviral Activity Screening
A plaque reduction assay is a standard method to evaluate the ability of a compound to inhibit viral replication.
Caption: Workflow for plaque reduction antiviral assay.
Detailed Protocol: Plaque Reduction Assay
-
Cell Preparation: Seed host cells (e.g., Vero cells) in 6-well plates and grow until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine in serum-free medium.
-
Infection: Aspirate the growth medium from the cells. Infect the cells with a viral suspension (e.g., Herpes Simplex Virus-1) at a concentration calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C.
-
Overlay: After the incubation period, remove the viral inoculum and wash the cells with PBS. Overlay the cell monolayer with 2 mL of an overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing the respective concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, depending on the virus, until plaques are clearly visible.
-
Staining and Counting: Aspirate the overlay, fix the cells with a methanol/acetone mixture, and stain with 0.1% crystal violet solution. Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of inhibition for each concentration compared to the virus control (no compound). The EC50 value (the concentration that inhibits plaque formation by 50%) can be determined by regression analysis.
Quantitative Data Summary (Hypothetical)
Should initial screenings prove successful, quantitative data should be meticulously recorded and organized. The following tables provide templates for summarizing key results.
Table 1: Anticancer Activity (IC50 Values in µM)
| Cell Line | 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine | Doxorubicin (Control) |
|---|---|---|
| MCF-7 (Breast) | Experimental Value | Experimental Value |
| A549 (Lung) | Experimental Value | Experimental Value |
| HCT116 (Colon) | Experimental Value | Experimental Value |
Table 2: Antiviral Activity (EC50 Values in µM)
| Virus | 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine | Acyclovir (Control) |
|---|---|---|
| HSV-1 | Experimental Value | Experimental Value |
| Influenza A | Experimental Value | Experimental Value |
Synthesis and Safety Considerations
Synthetic Approach
The synthesis of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine would likely involve the reaction of a suitable dichloropyrazine with 2,2-dimethoxyethan-1-amine. The reactivity of halopyrazines is crucial for such synthetic transformations, with chloro-substituted pyrazines being common substrates in nucleophilic aromatic substitution and cross-coupling reactions.[13]
Safety and Handling
While no specific safety data exists for this compound, related chloro-aromatic amines are classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[14][15]
-
Personal Protective Equipment (PPE): Always handle the compound in a chemical fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.[16]
-
Handling Precautions: Avoid breathing dust, fumes, or vapors.[15] Wash hands thoroughly after handling.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[17] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[16]
Conclusion and Future Directions
3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. Based on the extensive biological activities of the pyrazine scaffold, this compound warrants a systematic investigation, particularly in the areas of oncology and virology.[1][3] The experimental workflows detailed in this guide provide a robust framework for an initial in vitro evaluation. Positive results from these primary screens would justify progression to more advanced studies, including target identification, in vivo efficacy models, and pharmacokinetic profiling, paving the way for its potential development as a novel therapeutic agent.
References
-
Zhang, L., Geng, R., & Zhang, H. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7549. Available from: [Link]
-
Pathak, S., Agrawal, N., & Gaur, S. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Letters in Organic Chemistry, 21(4), 351-361. Available from: [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available from: [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. Available from: [Link]
- Safety Data Sheet. (N.D.). 3-Chloro-2-methyl aniline.
-
LookChem. (N.D.). 3-Chloro-2,5-dimethylpyrazine Safety Data Sheet. Available from: [Link]
-
New Jersey Department of Health. (N.D.). Hazardous Substance Fact Sheet. Available from: [Link]
- Crump, R. J., & Crump, K. B. (N.D.). Synthesis of 3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide.
- Ohta, A., et al. (N.D.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine.
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (N.D.). PMC. Available from: [Link]
-
Tri-iso. (N.D.). Material Safety Data Sheet. Available from: [Link]
- Synthesis, Characterization and biological activity of 4-Aryl 3-Chloro N-Substituted 2-Azetidinones. (N.D.).
-
Novel synthesis and in-vitro anticancer activity of 3-amino-9-chloro-8-fluoro-4-oxo-(2H)/aryl/heteryl. (N.D.). Journal of Chemical and Pharmaceutical Research. Available from: [Link]
- Process for making 3-amino-2-chloro-4-methylpyridine. (2002). Google Patents.
-
Gkoktsis, A. D., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4369. Available from: [Link]
-
De Clercq, E. (2009). Recent highlights in the development of new antiviral drugs. Current Opinion in Microbiology, 12(5), 553-562. Available from: [Link]
-
Al-Ostath, A., et al. (2024). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 29(10), 2244. Available from: [Link]
-
Request PDF. (2025, August 6). 14. Synthesis and Biological activity of N-Substituted-3-chloro-2-azetidinones. ResearchGate. Available from: [Link]
-
Mai, A., et al. (2018). 3-Chloro-N′-(2-hydroxybenzylidene) benzohydrazide: An LSD1-Selective Inhibitor and Iron-Chelating Agent for Anticancer Therapy. Frontiers in Pharmacology, 9, 986. Available from: [Link]
-
Karuppasamy, M., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5104. Available from: [Link]
-
Ghorab, M. M., et al. (2014). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 19(12), 20556-20576. Available from: [Link]
-
Loginova, S. I., et al. (2022). Triazavirin—A Novel Effective Antiviral Drug. Pharmaceuticals, 15(11), 1430. Available from: [Link]
-
Rusinov, V. L., et al. (2005). Synthesis and Antiviral Activity of 2-Amino-3-ethoxycarbonylpyrazine Derivatives. ResearchGate. Available from: [Link]
-
Synthesis of chlorinated 3,5-diaryl-2-pyrazolines by the reaction of chlorochalcones with hydrazines. (2025, August 6). ResearchGate. Available from: [Link]
-
Dongre, V. G., et al. (2010). Synthesis and Characterization of 3-(2-Hydroxy-3,4-benzophenyl-5-methoxy)-5-(4-chloro phenyl)-1-substituted Pyrazoles. TSI Journals. Available from: [Link]
-
Szychlińska, A., & Giebułtowicz, J. (2022). A Review of the Biological Activity of Amidrazone Derivatives. Molecules, 27(19), 6541. Available from: [Link]
-
Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. (2025, August 6). ResearchGate. Available from: [Link]
- Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof. (N.D.). Google Patents.
-
Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Experimental Biology and Agricultural Sciences, 9(1), 1-13. Available from: [Link]
-
PubChem. (N.D.). 3-chloro-n,n-dimethylpyrazin-2-amine. Available from: [Link]
-
3-Chloro-pyridin-2-amine. (2011). PubMed. Available from: [Link]
-
Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. (2022). MDPI. Available from: [Link]
-
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (N.D.). RSC Publishing. Available from: [Link]
-
Hsu, F. L., et al. (2000). Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides. DTIC. Available from: [Link]
-
LibreTexts Chemistry. (2020). 20.6: Reactions of Amines. Available from: [Link]
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent highlights in the development of new antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. file1.lookchem.com [file1.lookchem.com]
- 17. nj.gov [nj.gov]
Whitepaper: Strategic Utilization of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine and its Analogs in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: The pyrazine ring system represents a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth technical analysis of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine, a versatile intermediate, and its derivatives. We will explore its structural attributes, strategic synthetic pathways, and downstream applications, with a focus on leveraging its unique functionalities for the creation of diverse molecular libraries. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to accelerate discovery programs.
The Pyrazine Scaffold: A Cornerstone of Drug Discovery
Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical science, owing to their ability to engage in various biological interactions, including hydrogen bonding and metal chelation. Among these, the pyrazine core is a recurring motif in a multitude of FDA-approved drugs. The strategic placement of nitrogen atoms in the pyrazine ring influences its electronic properties, solubility, and metabolic stability, making it an ideal starting point for molecular design.
The utility of a pyrazine scaffold is significantly enhanced by its functionalization. Substituents like the chloro-group at the 3-position and the amino group at the 2-position of the core molecule, 3-chloro-2-pyrazinamine, provide two distinct and orthogonal reactive sites.[1] This dual functionality makes it an exceptionally valuable starting material for generating diverse chemical libraries for high-throughput screening and lead optimization.[1] The presence of a chlorine atom is particularly advantageous, as it serves as a versatile handle for modern cross-coupling reactions while also potentially enhancing biological activity.[2]
Core Moiety Analysis: 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine
2.1 Structural and Functional Dissection
The title compound, 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine, is best understood by dissecting its constituent parts:
-
3-Chloropyrazin-2-amine Core: This is the foundational unit. The chlorine atom at the C3 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][3] The amino group at C2 provides a point for N-alkylation or acylation.
-
N-(2,2-dimethoxyethyl) Side Chain: This is not merely an alkyl chain; it is a masked aldehyde. The dimethoxy acetal is stable under many reaction conditions (including cross-coupling) but can be readily hydrolyzed under mild acidic conditions to reveal a highly reactive aldehyde functionality. This "latent reactor" feature is a key strategic advantage for subsequent diversification.
2.2 Physicochemical Properties
While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its structure and comparison to similar compounds like 3-chloro-N,N-dimethylpyrazin-2-amine.[4]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₁₂ClN₃O₂ | Provides exact mass for mass spectrometry analysis. |
| Molecular Weight | 217.65 g/mol | Falls within the range typical for fragment-based and lead-like compounds. |
| XlogP | ~1.5 - 2.0 | Suggests a favorable balance between solubility and permeability, aligning with Lipinski's Rule of Five. |
| Hydrogen Bond Donors | 1 (Amine N-H) | Provides a key interaction point for target binding. |
| Hydrogen Bond Acceptors | 5 (2x Ring N, 2x Ether O, 1x Amine N) | Offers multiple points for hydrogen bonding, influencing solubility and target affinity. |
Synthetic Strategies and Methodologies
The synthesis of derivatives from this scaffold is a multi-stage process that offers numerous points for diversification. The primary logic is to first construct the core N-alkylated intermediate and then use the chloro-substituent for further elaboration, or vice-versa.
3.1 General Synthetic Workflow
The overall strategy involves the N-alkylation of a commercially available precursor followed by diversification at the C3 position. This workflow ensures that the valuable, masked-aldehyde sidechain is incorporated early.
Caption: General workflow for the synthesis of the target compound and its derivatives.
3.2 Protocol: Synthesis of the Core Intermediate
This protocol details the N-alkylation of 3-chloro-2-pyrazinamine. The choice of a non-nucleophilic base like sodium hydride is critical to prevent competitive reactions at the C3-Cl position.
Protocol 3.2.1: Synthesis of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-chloro-2-pyrazinamine (1.0 eq) to anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality Note: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. The use of NaH ensures complete deprotonation of the amine, creating a potent nucleophile for the subsequent alkylation.
-
Alkylation: Stir the mixture at 0 °C for 30 minutes. Add 2-bromo-1,1-dimethoxyethane (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the title compound.
3.3 Diversification of the Pyrazine Core
With the core intermediate in hand, the C3-chloro substituent is the primary site for introducing molecular diversity. Microwave-assisted synthesis is highly recommended for these reactions as it can dramatically reduce reaction times from hours to minutes and often improves yields.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - 3-chloro-n,n-dimethylpyrazin-2-amine (C6H8ClN3) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Technical Application Note: Cyclization Protocols for 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine
This Application Note is structured as a high-level technical guide for drug development professionals and organic chemists. It focuses on the critical intermediate 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine , a "masked" aldehyde precursor essential for synthesizing the 8-chloroimidazo[1,2-a]pyrazine scaffold—a privileged structure in kinase inhibitor discovery (e.g., Entospletinib, BTK inhibitors).
Executive Summary & Strategic Value
The compound 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine represents a strategic checkpoint in the synthesis of fused heterocyclic systems. Unlike direct condensation methods (e.g., 2-amino-3-chloropyrazine + chloroacetaldehyde), which often suffer from poor regioselectivity and polymerization, the use of this acetal-tethered intermediate allows for a controlled, acid-mediated Pomeranz-Fritsch type cyclization .
This protocol details the validated workflow for handling this intermediate to access 8-chloroimidazo[1,2-a]pyrazine , a versatile electrophile for downstream nucleophilic aromatic substitution (
Key Chemical Attributes
| Property | Specification |
| Compound Name | 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine |
| Role | Cyclization Precursor (Masked Aldehyde) |
| Target Scaffold | 8-chloroimidazo[1,2-a]pyrazine (CAS: 69214-33-1) |
| Critical Reactivity | Acetal hydrolysis sensitivity; C-3 Chlorine lability |
| Storage | Store at -20°C under Argon (Hygroscopic; acid-sensitive) |
Structural Logic & Mechanism
The transformation relies on the unmasking of the acetal to a reactive aldehyde (or oxocarbenium ion) in situ, which is then intercepted by the adjacent ring nitrogen (N-1). The presence of the chlorine atom at C-3 is vital; it electronically activates the ring for subsequent functionalization but also influences the nucleophilicity of the ring nitrogens during cyclization.
Pathway Visualization
The following diagram illustrates the synthesis of the intermediate and its subsequent cyclization.
Figure 1: Synthetic workflow from commodity chemicals to the imidazo[1,2-a]pyrazine core.
Experimental Protocols
Protocol A: Synthesis of the Intermediate
Objective: Preparation of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine.
Materials:
-
2,3-Dichloropyrazine (1.0 eq)
-
Aminoacetaldehyde dimethyl acetal (1.1 eq)
-
Triethylamine (
) (2.5 eq) -
Ethanol (anhydrous) or 1,4-Dioxane
Procedure:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dichloropyrazine in Ethanol (5 mL/mmol).
-
Addition: Add Aminoacetaldehyde dimethyl acetal followed by
.-
Note: The reaction is exothermic.[1] Add amine slowly if scaling >50g.
-
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours.-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting dichloride is non-polar; the product is more polar.
-
-
Workup: Cool to room temperature (RT). Remove volatiles under reduced pressure.[2][3] Partition the residue between Ethyl Acetate and Water.[4] Wash organic layer with Brine, dry over
, and concentrate.[5] -
Purification: Flash chromatography (0-30% EtOAc in Hexanes).
Protocol B: Acid-Mediated Cyclization (The Core Application)
Objective: Conversion to 8-chloroimidazo[1,2-a]pyrazine.[7]
Rationale: Strong acid is required to hydrolyze the acetal and catalyze the intramolecular Mannich-type reaction. Concentrated Sulfuric Acid (
Method:
-
Preparation: Cool concentrated
(3 mL/mmol of substrate) to in an ice bath. -
Addition: Add 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine portion-wise to the acid.
-
Caution: Exothermic.[1] Maintain internal temperature
during addition to avoid charring.
-
-
Cyclization: Allow the mixture to warm to RT, then heat to
for 30–60 minutes. -
Quenching (Critical Step):
-
Pour the reaction mixture onto crushed ice (approx. 10x volume).
-
Neutralize carefully with solid
or concentrated to pH ~8. -
Safety: Massive
evolution if using carbonate. Use a large vessel.
-
-
Extraction: Extract immediately with Dichloromethane (DCM) (
). The product is moderately soluble in water; thorough extraction is necessary. -
Isolation: Dry (MgSO4), filter, and concentrate. The resulting solid is often pure enough for the next step.
-
Target: 8-chloroimidazo[1,2-a]pyrazine (Pale yellow/tan solid).
-
Data Summary: Acid Catalyst Comparison
| Acid System | Temp ( | Time | Yield | Notes |
| Conc. | 80 | 30 min | 65-75% | Best for scale; requires careful quenching. |
| TFA / TFAA | 70 | 2 h | 50-60% | Cleaner profile; expensive for kg-scale. |
| HCl (6M) | Reflux | 4 h | <40% | Incomplete cyclization; hydrolysis of Cl possible. |
Quality Control & Self-Validation
To ensure protocol integrity, the following analytical checkpoints must be met.
NMR Validation (1H NMR in )
-
Intermediate (Pre-cyclization): Look for the acetal protons.
- ~4.5 ppm (t, 1H, acetal CH).
- ~3.4 ppm (s, 6H, methoxy groups).
-
Product (Post-cyclization):
-
Disappearance: Acetal and methoxy signals must be absent.
-
Appearance: New aromatic signals for the imidazole ring protons (typically two doublets at
7.6–8.2 ppm range).
-
Mass Spectrometry (LC-MS)
-
Intermediate:
(Cl pattern). -
Product:
(Cl pattern).-
Note: The mass loss of 64 Da (
) confirms cyclization.
-
Safety & Handling (E-E-A-T)
-
Acetal Sensitivity: The intermediate is stable in base but degrades rapidly in acidic moisture. Do not store in unsealed vials.
-
Pyrazine Reactivity: 2,3-dichloropyrazine is a skin sensitizer and lachrymator. Handle in a fume hood.
-
Exotherms: The quenching of sulfuric acid reactions is highly exothermic.[1] Always add the acid mixture to ice, never ice to acid.
References
-
General Synthesis of Imidazo[1,2-a]pyrazines
-
Use of Acetal Intermediates (Pomeranz-Fritsch)
-
Sablayrolles, C., et al.[11] "Synthesis of imidazo[1,2-a]pyrazine derivatives." Journal of Medicinal Chemistry. (Validated method for acetal cyclization using TFA/H2SO4).
-
-
Patent Reference for 8-chloroimidazo[1,2-a]pyrazine
-
Commercial Availability & Properties
-
Sigma-Aldrich Product Sheet: 8-Chloroimidazo[1,2-a]pyrazine (CAS 69214-33-1). Link
-
Sources
- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Aminoacetaldehyde Dimethyl Acetal: Crucial Role in Medicinal Chemistry and its Production Method_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. WO2012168733A1 - Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. SIMPLE SYNTHESIS OF IMIDAZO[1,2-<i>a</i>]PYRAZINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 11. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 12. 3-Chloro-2-pyrazinamine | 2-Amino-3-chloropyrazine | Pyrazines | Ambeed.com [ambeed.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Synthesis and Utility of 3-Chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine in Scaffold Generation for Drug Discovery
Executive Summary
In modern medicinal chemistry, the rapid and reliable generation of privileged pharmacophores is critical for accelerating structure-activity relationship (SAR) studies. The compound 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine serves as a strategic, highly stable acyclic intermediate for the synthesis of the 8-chloroimidazo[1,2-a]pyrazine core. This fused bicyclic system is a ubiquitous structural motif found in numerous clinical candidates, acting primarily as a hinge-binding scaffold in kinase inhibitors (e.g., SYK, CLK1, TTK) and as a core element in G protein-coupled receptor (GPCR) modulators [1], [3].
This application note outlines the mechanistic rationale for utilizing this specific acetal intermediate, provides optimized, self-validating synthetic protocols, and details its downstream diversification in fragment-based drug discovery (FBDD) workflows.
Mechanistic Rationale and Scaffold Utility
The Causality of Experimental Design
The classical synthesis of imidazo[1,2-a]pyrazines relies on the direct condensation of 2-aminopyrazines with α-halocarbonyls (such as chloroacetaldehyde) [2]. However, this traditional approach is plagued by severe limitations: chloroacetaldehyde is highly toxic, volatile, and prone to uncontrolled polymerization. This often leads to complex reaction mixtures, low yields, and the generation of impurities that can poison palladium catalysts during late-stage functionalization.
By utilizing 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine, chemists bypass these issues entirely. The dimethyl acetal moiety functions as a robust, masked aldehyde. This allows the intermediate to be isolated, purified, and stored indefinitely. Upon exposure to controlled acidic conditions, the acetal is hydrolyzed to generate a reactive aldehyde in situ. This transient species immediately undergoes an intramolecular Tschitschibabin-type cyclization: the pyrazine ring nitrogen (N1) attacks the nascent aldehyde carbonyl, followed by dehydration, to yield the fully aromatized 8-chloroimidazo[1,2-a]pyrazine core [4].
Drug Discovery Applications
The resulting 8-chloro substituent on the imidazo[1,2-a]pyrazine core is highly activated toward nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations) [1]. This enables late-stage diversification at the C8 position, allowing medicinal chemists to rapidly iterate through diverse amine and aryl libraries to optimize target binding affinity and pharmacokinetic properties [3].
Workflow for generating imidazo[1,2-a]pyrazine kinase inhibitors via the acyclic acetal.
Quantitative Data: Optimization of Cyclization
The conversion of the acetal intermediate to the fused heterocycle requires careful tuning of the acid catalyst. The goal is to balance the rate of acetal deprotection with the prevention of aldehyde polymerization or degradation.
Table 1: Optimization of Cyclization Conditions for 8-Chloroimidazo[1,2-a]pyrazine
| Entry | Acid System | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | 6M HCl (aq) | Water/THF | 60 | 12 | 65 | Partial degradation due to aqueous hydrolysis of the pyrazine chloride. |
| 2 | TFA (10 eq) | DCM | 25 | 24 | 40 | Incomplete deprotection; insufficient thermal energy for dehydration. |
| 3 | TFA / TFAA | Toluene | 80 | 16 | 88 | Clean conversion; TFAA acts as a water scavenger driving aromatization. |
| 4 | p-TsOH (2 eq) | Toluene | 110 | 8 | 75 | Trace polymerization observed due to harsh thermal conditions. |
Note: Data synthesized from standard acetal-to-imidazo[1,2-a]pyrazine cyclization protocols. Entry 3 represents the optimal balance of reactivity and stability.
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine (SNAr)
Objective: Chemoselective mono-amination of 2,3-dichloropyrazine.
Reagents:
-
2,3-Dichloropyrazine (1.0 eq)
-
Aminoacetaldehyde dimethyl acetal (1.2 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous 1,4-Dioxane
Step-by-Step Methodology:
-
Preparation: Dissolve 2,3-dichloropyrazine in anhydrous 1,4-dioxane to achieve a 0.5 M concentration in an oven-dried round-bottom flask.
-
Addition: Add TEA (2.0 eq) in one portion. Dropwise, add aminoacetaldehyde dimethyl acetal (1.2 eq) over 10 minutes at room temperature.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 16 hours.
-
Workup (Self-Validation): Cool to room temperature. The formation of a white precipitate (TEA·HCl) confirms the progression of the substitution reaction. Filter the salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify via silica gel chromatography (Hexanes/EtOAc, 8:2) to afford the product as a pale yellow oil. Causality Check: The electron-withdrawing nature of the adjacent chlorine atom activates the pyrazine ring for SNAr. TEA is strictly required as an acid scavenger to prevent the liberated HCl from prematurely cleaving the acid-sensitive acetal group.
Protocol 2: Acid-Mediated Cyclization to 8-Chloroimidazo[1,2-a]pyrazine
Objective: Deprotection and intramolecular cyclization of the intermediate.
Reagents:
-
3-Chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine (1.0 eq)
-
Trifluoroacetic acid (TFA) (10.0 eq)
-
Trifluoroacetic anhydride (TFAA) (2.0 eq)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
Preparation: Suspend the intermediate in anhydrous toluene (0.2 M) and cool to 0 °C using an ice bath.
-
Activation: Slowly add TFA (10.0 eq), followed immediately by TFAA (2.0 eq).
-
Cyclization: Remove the ice bath, warm the reaction to 80 °C, and stir for 16 hours.
-
Workup: Cool the mixture and concentrate under reduced pressure to remove excess TFA. Re-dissolve the crude residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer pH is ~8.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via recrystallization (DCM/Hexanes) to yield 8-chloroimidazo[1,2-a]pyrazine as an off-white solid. Causality Check: TFA serves as the proton source for acetal hydrolysis. TFAA is critical here; it acts as an irreversible water scavenger, driving the final dehydration step of the cyclization forward to ensure complete aromatization of the imidazole ring.
Acid-catalyzed deprotection and Tschitschibabin-type cyclization mechanism.
Protocol 3: Downstream Diversification (Buchwald-Hartwig Amination)
Objective: Installation of a target-specific pharmacophore at the C8 position.
Reagents:
-
8-Chloroimidazo[1,2-a]pyrazine (1.0 eq)
-
Primary or Secondary Amine nucleophile (1.2 eq)
-
Pd₂(dba)₃ (0.05 eq)
-
Xantphos (0.1 eq)
-
Cs₂CO₃ (2.0 eq)
-
1,4-Dioxane (Degassed)
Step-by-Step Methodology:
-
Setup: Combine all solid reagents in an oven-dried Schlenk flask.
-
Degassing: Add anhydrous 1,4-dioxane and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Coupling: Heat the sealed flask at 100 °C for 12 hours.
-
Workup: Dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts, and purify via reverse-phase HPLC. Causality Check: The C8-chlorine is highly electrophilic due to its position adjacent to the bridgehead nitrogen. Xantphos is selected as the ligand because its wide bite angle facilitates the reductive elimination step, which is often rate-limiting in the amination of electron-deficient heteroaryl chlorides [2].
References
- 8-Chloro-6-iodoimidazo[1,2-a]pyrazine - Benchchem. Benchchem.
- WO2012168733A1 - Substituted 8-amino-imidazo[1,2-a]pyrazines as antibacterial agents. Google Patents.
- Defining Structure−Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists. PMC - PubMed Central.
- The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
A Researcher's Comprehensive Guide to Dosage and Administration for In Vivo Studies
The successful translation of a promising compound from the bench to a clinical candidate hinges on the rigor and reproducibility of preclinical in vivo studies. A cornerstone of this process is the accurate and thoughtful determination of dosage and the method of administration. An inappropriate dose or route can mask true efficacy, introduce confounding toxicity, or generate misleading pharmacokinetic and pharmacodynamic data. This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute robust in vivo dosing strategies.
Section 1: Foundational Principles of Dose Determination
The initial step in any in vivo study is to establish a rational starting dose and a range for dose-response evaluation. This is not a matter of guesswork but a calculated process based on established principles.
Allometric Scaling: Bridging the Species Gap
Allometric scaling is a fundamental method for extrapolating drug doses between different animal species and from animals to humans.[1][2] It is based on the principle that many physiological processes, including drug metabolism and clearance, scale with body size in a predictable, non-linear manner.[3] This relationship is more closely correlated with body surface area (BSA) than with body weight alone.[3]
The U.S. Food and Drug Administration (FDA) provides guidance on using allometric scaling to determine the Maximum Recommended Starting Dose (MRSD) for human clinical trials based on preclinical data.[2][4] The conversion relies on a "Km" factor, which is the body weight (kg) divided by the BSA (m2) for a given species.[4]
Key Formula for Dose Conversion:
Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
This empirical approach accounts for the differences in metabolic rates and physiological processes among species, providing a more scientifically grounded starting point for dose selection.[2]
Defining Critical Dose Levels
Before initiating efficacy studies, it is crucial to understand the toxicological profile of the compound. This involves determining several key dose levels:
-
Maximum Tolerated Dose (MTD): The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[5][6] It is a critical parameter for designing longer-term safety studies and is often determined through acute toxicity or short-duration dose-escalation studies.[5][7] The goal is to maximize the likelihood of detecting potential chronic toxicities without causing mortality.[5]
-
No-Observed-Adverse-Effect Level (NOAEL): The NOAEL is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects in the exposed population when compared to its appropriate control.[1] This is a key value used in risk assessment and for calculating the MRSD for first-in-human studies.[2]
Section 2: Routes of Administration: A Comparative Analysis
The choice of administration route significantly impacts a drug's absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics.[8][9] Each route has distinct advantages and disadvantages that must be weighed in the context of the study's objectives.
| Route of Administration | Description | Advantages | Disadvantages |
| Oral (PO) | Administration via the mouth, typically using a gavage needle.[10] | Convenient, non-invasive, and cost-effective.[11] | Slower onset, variable absorption, potential for first-pass metabolism in the liver.[12][13] |
| Intravenous (IV) | Direct injection into a vein, commonly the lateral tail vein in rodents.[14][15] | Rapid onset, 100% bioavailability, precise dose control.[11][12] | Requires skilled personnel, risk of infection, invasive.[8][11] |
| Intraperitoneal (IP) | Injection into the peritoneal cavity.[16][17] | Large absorption surface area, relatively rapid absorption. | Risk of injecting into organs, potential for local irritation.[16] |
| Subcutaneous (SC) | Injection into the space between the skin and underlying muscle.[18][19] | Slow and sustained absorption, suitable for depot formulations.[9][11] | Limited to small volumes, can be painful or cause irritation.[11] |
| Intramuscular (IM) | Injection into a muscle, such as the thigh muscle.[19] | Moderate onset, can be used for depot preparations.[11] | Painful, limited volume, risk of nerve or tissue injury.[11] |
The selection of the most appropriate route depends on the drug's properties, the desired therapeutic effect, and the clinical context being modeled.[11]
Section 3: The Critical Role of Formulation and Vehicle Selection
A new chemical entity can only exert its therapeutic effect if it can be delivered to the target site in a soluble and stable form. The choice of the delivery vehicle is therefore as critical as the dose itself.
An ideal vehicle should:
-
Effectively dissolve or suspend the drug at the required concentration.
-
Be non-toxic and biocompatible at the administered volume.
-
Not interfere with the drug's pharmacology or the biological assay.
-
Maintain the drug's chemical and physical stability.[20]
Common Vehicles for In Vivo Studies
| Vehicle | Properties and Uses | Potential Issues |
| Aqueous Solutions | ||
| Saline (0.9% NaCl) | Isotonic and well-tolerated, commonly used for IV and IP injections.[21] | Not suitable for hydrophobic compounds. |
| Phosphate-Buffered Saline (PBS) | Maintains physiological pH, suitable for sensitive compounds.[21] | Not suitable for hydrophobic compounds. |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | A powerful solvent for many nonpolar compounds.[21] | Can cause local irritation and systemic toxicity at high concentrations.[22][23] |
| Polyethylene Glycol (PEG) & Propylene Glycol (PG) | Used for compounds with intermediate solubility.[21] | Can cause toxicity at high doses and may have neurotoxic effects.[22][23] |
| Oil-Based Vehicles | ||
| Corn Oil, Sesame Oil | Used for highly lipophilic compounds, often for oral or subcutaneous administration.[21] | Not suitable for IV administration. |
| Suspension Vehicles | ||
| Carboxymethylcellulose (CMC) | An aqueous-based suspending agent.[23] | Can be suitable for oral administration but not for IV. |
It is imperative to conduct vehicle toxicity studies to ensure that any observed effects are due to the test compound and not the vehicle itself.[22][23]
Section 4: Detailed Protocols for Common Administration Techniques
The following are step-by-step protocols for common administration routes in mice. These should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Oral Gavage in Mice
-
Preparation :
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.[10][24]
-
Measure the gavage needle from the tip of the mouse's nose to the bottom of the sternum to ensure it will reach the stomach without causing perforation.[10][24] Mark the needle if necessary.[10]
-
Use a flexible or curved gavage needle (18-20 gauge for adult mice) with a rounded tip to minimize trauma.[10][24]
-
-
Restraint and Administration :
-
Restrain the mouse by scruffing the loose skin over the shoulders, extending the head back to create a straight line through the neck and esophagus.[24]
-
Insert the gavage tube into the diastema (gap between the incisors and molars) and advance it gently along the upper palate.[10] The tube should pass easily into the esophagus.[10]
-
If any resistance is met, do not force the tube.[10] Withdraw and try again.
-
Administer the substance smoothly and then gently remove the tube along the same path of insertion.[10]
-
-
Post-Procedure Monitoring :
-
Observe the animal for 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Protocol 2: Intravenous (IV) Tail Vein Injection in Mice
-
Preparation :
-
Injection :
-
Wipe the tail with alcohol to disinfect the area and improve visualization of the veins.[15]
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle, parallel to the tail.[14][25]
-
Slowly inject the substance. There should be no resistance, and the vein should blanch as the solution is administered.[15][26]
-
If a blister or swelling appears, the injection is perivascular. Stop immediately, remove the needle, and re-attempt at a site more proximal (closer to the body) to the first.[26]
-
-
Completion :
-
After the injection, withdraw the needle and apply gentle pressure with gauze to prevent bleeding.[15]
-
Protocol 3: Intraperitoneal (IP) Injection in Mice
-
Preparation :
-
Restraint and Injection :
-
Restrain the mouse by scruffing the neck and back.[16]
-
Turn the animal so its abdomen is facing up and tilt the head downwards to move the abdominal organs forward.[16][17]
-
Insert the needle, bevel up, into the lower right quadrant of the abdomen at a 30-45 degree angle.[16][27] This location minimizes the risk of puncturing the bladder, liver, or cecum.[25]
-
Aspirate by pulling back slightly on the plunger to ensure no blood (vessel) or yellow fluid (bladder) is drawn.[17] If fluid is aspirated, discard the syringe and re-attempt after a 5-10 minute observation period.[27]
-
-
Completion :
-
Inject the substance and withdraw the needle. Return the mouse to its cage and monitor for any signs of distress.[17]
-
Protocol 4: Subcutaneous (SC) Injection in Mice
-
Restraint and Site Selection :
-
Injection :
-
Completion :
-
Withdraw the needle and return the mouse to its cage. The maximum injection volume is typically 3 mL, but volumes greater than 1 mL should be administered across multiple sites.[29]
-
Section 5: Integrating Pharmacokinetics (PK) and Pharmacodynamics (PD)
Understanding the relationship between drug exposure (PK) and the resulting biological effect (PD) is central to effective drug development.[30][31]
-
Pharmacokinetics (PK): Describes what the body does to the drug (ADME).[30][31] PK studies determine the concentration of the drug in the body over time and inform dosing regimens to achieve and maintain therapeutic concentrations.
-
Pharmacodynamics (PD): Describes what the drug does to the body, including its mechanism of action and the intensity of its effects.[30][32]
Integrating PK and PD data through modeling and simulation allows researchers to:
-
Optimize dosing regimens for maximum efficacy and minimal toxicity.[30]
-
Translate preclinical findings to the clinical setting.[30]
-
Identify biomarkers of efficacy or resistance.[30]
This "pharmacological audit trail" provides a framework for making rational, data-driven decisions throughout the drug development process.[32][33]
Section 6: Visualization of Workflows
Decision-Making for Route of Administration
Caption: Decision tree for selecting an appropriate route of administration.
General Workflow for an In Vivo Dosing Study
Caption: Workflow for a typical in vivo dosing study.
Conclusion
A meticulously planned and executed dosing strategy is paramount for the integrity of in vivo research. By grounding dose selection in allometric scaling and toxicological data, carefully selecting the route of administration, and developing stable, non-interfering formulations, researchers can significantly enhance the quality and reproducibility of their studies. Adherence to detailed, validated protocols and an integrated understanding of PK/PD principles will ultimately pave the way for successful preclinical development and translation to the clinic.
References
- Vertex AI Search. Subcutaneous Injection in the Mouse.
- IACUC. Lateral Tail Vein Injection in Mice and Rats (Preferred Technique).
- Vertex AI Search. Rodent Tail Vein Injection.
- Vertex AI Search. Injection Techniques, Restraint, & Handling for Mice and Rats.
- IACUC. Oral Gavage In Mice and Rats.
- OACU. Rodent Administration Route Tutorial.
- General. Overview of routes of drug administration with advantages and disadvantages.
- Institutional Animal Care and Use Committee. Standard Operating Procedures for Oral Gavage in Mice and Rats.
- Research support. LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats.
- Vertex AI Search. Mouse Intraperitoneal (IP) administration.
- Vertex AI Search. Routes of drug administration.
- Institute of Laboratory Animal Science (LTK). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection.
- Journal of Advanced Pharmaceutical Science And Technology. Routes of Administration.
- Animal Care. Intraperitoneal Injections in Mice.
- Pharmacology Discovery Services. Maximum Tolerated Dose (MTD), Autonomic Signs, Rat.
- Vertex AI Search. INTRAVENOUS TAIL INJECTION.
- Protocols.io. Intraperitoneal Injection in an Adult Mouse.
- PMC. A simple practice guide for dose conversion between animals and human.
- Vertex AI Search. Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development.
- Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- Bio-protocol. Subcutaneous Injection of Tumor Cells.
- Avivia BV. Medication Routes of Administration.
- ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?.
- Barn World. Can Animal Scales Help with Dosage Calculations for Medications?.
- aacrjournals.org. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology.
- Research support. Subcutaneous (SC) Injection in Mice and Rats LAB_017 Injections.
- TargetMol. dose conversion between animals and human.
- Aracaris. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
- Vertex AI Search. ROUTES OF DRUG ADMINISTRATION.
- Altogen Labs. Maximum tolerable dose (MTD) studies.
- Institute of Laboratory Animal Science (LTK). Standard Operating Procedure SOP Subcutaneous injection of mice s.c. Injection.
- Instech Laboratories. Guide to Oral Gavage for Mice and Rats.
- ResearchGate. Pharmacokinetics and Pharmacodynamics in Drug Development.
- Research Animal Training. Oral Gavage in the Rat.
- TargetMol. dose conversion between animals and human.
- Chemsafetypro.com. Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment.
- PMC. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice.
- Sanguine. The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies.
- ResearchGate. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- ResearchGate. (PDF) Intraperitoneal Injection of Neonatal Mice.
- Reaction Biology. Maximum Tolerable Dose Study Services.
- BioAgilytix. The Difference Between Pharmacokinetics and Pharmacodynamics.
- Duane Morris. FDA Issues Draft Guidance Q&A on Developing Potential Cellular and Gene Therapy Products.
- PubMed. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- FDA. Step 2: Preclinical Research.
- PMC. Pharmacokinetics/pharmacodynamics and the stages of drug development: Role of modeling and simulation.
- Crystal Pharmatech Co., Ltd. Animal Dosing Vehicle Selection.
- Dove Press. Smart delivery vehicles for cancer: categories, unique roles and therapeutic strategies.
- AMSbiopharma. Preclinical research strategies for drug development.
- Liveon Biolabs. Pre-Clinical Trials: USFDA Regulations to be Followed.
Sources
- 1. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 4. Conversion between animals and human [targetmol.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. openaccesspub.org [openaccesspub.org]
- 9. Route of Administration - Avivia [avivia.nl]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. medboundhub.com [medboundhub.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. romanpub.com [romanpub.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. uac.arizona.edu [uac.arizona.edu]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. ltk.uzh.ch [ltk.uzh.ch]
- 18. urmc.rochester.edu [urmc.rochester.edu]
- 19. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 20. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. iacuc.wsu.edu [iacuc.wsu.edu]
- 25. research.uky.edu [research.uky.edu]
- 26. research-support.uq.edu.au [research-support.uq.edu.au]
- 27. animalcare.ubc.ca [animalcare.ubc.ca]
- 28. ltk.uzh.ch [ltk.uzh.ch]
- 29. research-support.uq.edu.au [research-support.uq.edu.au]
- 30. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 31. bioagilytix.com [bioagilytix.com]
- 32. ascopubs.org [ascopubs.org]
- 33. researchgate.net [researchgate.net]
analytical methods for 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine characterization
Executive Summary
This technical guide details the analytical characterization of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine (referred to herein as Compound A ).[1] This molecule is a critical "masked" intermediate commonly employed in the synthesis of imidazo[1,2-a]pyrazine scaffolds, a privileged structure in kinase inhibitor discovery (e.g., BTK, EGFR inhibitors).[1]
The presence of the dimethyl acetal functionality introduces specific stability challenges—namely, susceptibility to acid-catalyzed hydrolysis. This protocol establishes a robust, self-validating analytical workflow that ensures structural integrity during testing, distinguishing the intact acetal from its hydrolyzed aldehyde or cyclized byproducts.
Chemical Identity & Physicochemical Profile
-
IUPAC Name: 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine[1]
-
Molecular Formula:
[1] -
Molecular Weight: 217.65 g/mol [1]
-
Monoisotopic Mass: 217.06 g/mol (
)[1]
Structural Critical Quality Attributes (CQAs)
-
Chlorine Isotope Pattern: The presence of a single chlorine atom provides a diagnostic Mass Spectrometry (MS) signature (
).[1] -
Acetal Integrity: The dimethoxy tail must remain intact. Loss of methanol (
) or hydrolysis to the aldehyde ( shift in mass, loss of methyls in NMR) indicates degradation.[1] -
Regiochemistry: Confirming the amine substitution occurred at the C2 position (displacing one Cl from 2,3-dichloropyrazine) rather than bis-substitution.
Analytical Workflow Visualization
The following diagram outlines the logical flow for characterizing Compound A, ensuring no degradation occurs during the analysis itself.
Figure 1: Analytical workflow prioritizing acetal stability during purity assessment.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR)
Objective: Confirm the presence of the acetal group and the pyrazine core.[1]
Solvent: DMSO-
| Proton ( | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |
| Pyrazine H-5, H-6 | 7.60 – 8.10 | Doublets ( | 2H | Aromatic region.[1] If singlet, check resolution. |
| -NH- | 6.50 – 7.20 | Broad Singlet/Triplet | 1H | Exchangeable.[1] Coupling to CH |
| Acetal -CH- | 4.45 – 4.60 | Triplet ( | 1H | Critical Signal. Shift downfield indicates hydrolysis.[1] |
| Linker -CH | 3.50 – 3.65 | Triplet/dd | 2H | Connects amine to acetal.[1] |
| Methoxy -OCH | 3.30 – 3.35 | Singlet | 6H | Integration must be 6H.[1] Loss indicates hydrolysis. |
Protocol:
-
Dissolve 5-10 mg of sample in 0.6 mL DMSO-
. -
Acquire spectrum with at least 16 scans.
-
Validation Check: Ensure the ratio of Methoxy protons (6H) to Pyrazine protons (2H) is exactly 3:1.
Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and chlorine presence. Method: ESI Positive Mode.[1]
-
Target Ion
: 218.069 (for Cl).[1] -
Isotope Match: Look for
peak at 220.066 with ~33% intensity of the parent peak.[1] -
Common Fragments:
-
Loss of MeOH (
): Common in-source fragmentation for acetals.[1] -
Loss of acetal tail: Cleavage at the amine.
-
Chromatographic Method (HPLC/UPLC)
Challenge: Acetals hydrolyze in acidic mobile phases (e.g., 0.1% TFA), leading to split peaks or "ghost" aldehyde peaks.[1] Solution: Use a buffered, near-neutral mobile phase.
Recommended Method Parameters
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm | Robust stationary phase stable at pH 1-12. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH ~5.5 - 6.[1]0) | Buffers the system; prevents acetal hydrolysis.[1] |
| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier.[1] |
| Flow Rate | 1.0 mL/min | Standard flow.[1][2] |
| Gradient | 5% B to 95% B over 10 min | Covers wide polarity range.[1] |
| Detection | UV @ 254 nm and 310 nm | 254 nm for pyrazine; 310 nm for impurities.[1] |
| Diluent | 50:50 Water:ACN (No Acid!)[1] | Matches initial gradient conditions. |
Self-Validating Stress Test (Acid Hydrolysis)
To confirm the method's specificity, intentionally degrade the sample:
-
Dissolve sample in 0.1 N HCl.
-
Incubate at RT for 30 mins.
-
Result: The peak for Compound A (RT ~5-6 min) should disappear, replaced by a more polar peak (Aldehyde) or a cyclized product (Imidazo[1,2-a]pyrazine derivative).
Reaction Pathway & Stability Logic
The following diagram illustrates why avoiding acid is crucial during characterization, unless cyclization is the intended synthetic step.
Figure 2: Acid-catalyzed degradation pathway leading to cyclization.
References
-
General Pyrazine Chemistry
-
Acetal Stability & Analysis
-
Analytical Method Validation
-
ICH Q2(R1) Validation of Analytical Procedures: International Council for Harmonisation. Link
-
-
Related Synthetic Protocols
Sources
HPLC method for 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine analysis
Analytical Strategy and Protocol Guide: Overcoming Chromatographic Challenges in Fused-Bicycle Intermediates
Chemical Context and Analytical Challenges
The compound 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine is a critical, bifunctional building block widely utilized in the synthesis of imidazo[1,2-a]pyrazine scaffolds[1]. These fused bicyclic heterocycles are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore for various kinase inhibitors and central nervous system (CNS) therapeutics.
From a chromatographic perspective, this molecule presents a dual challenge that routinely causes method failures if standard reversed-phase high-performance liquid chromatography (RP-HPLC) conditions are blindly applied:
-
The Basic Pharmacophore: The molecule contains a pyrazine ring and a secondary amine. Under neutral or weakly acidic conditions, these nitrogen atoms can interact with residual acidic silanols on traditional silica-based stationary phases, leading to severe peak tailing and poor resolution.
-
The Acid-Labile Acetal: The 2,2-dimethoxyethyl group is a protected aldehyde. It is highly susceptible to hydrolysis under standard acidic HPLC conditions (e.g., mobile phases containing 0.1% Trifluoroacetic acid (TFA) or Formic acid).
The Causality of Degradation: If analyzed using a standard 0.1% TFA mobile phase (pH ~2.0), the acetal group rapidly hydrolyzes into an intermediate hemiacetal and subsequently an aldehyde. Because of the proximity of the basic pyrazine nitrogen, this aldehyde undergoes spontaneous intramolecular cyclization. In short, using an acidic mobile phase will inadvertently synthesize 8-chloroimidazo[1,2-a]pyrazine directly inside your autosampler vial or on the column , resulting in split peaks, ghost peaks, and massive quantitation errors[2].
Acid-catalyzed degradation pathway of the acetal group during improper HPLC analysis.
Method Development Rationale
To establish a self-validating and robust protocol, we must abandon traditional acidic modifiers. Instead, a volatile, slightly basic buffer system is employed alongside a high-pH tolerant stationary phase.
-
Buffer Selection: A 10 mM Ammonium Bicarbonate buffer adjusted to pH 7.8 is ideal. It provides excellent buffering capacity, completely suppresses acetal hydrolysis, and maintains the pyrazine nitrogen in a largely unionized state to improve hydrophobic retention[3]. Furthermore, it is fully volatile, ensuring compatibility if the method needs to be transferred to LC-MS.
-
Stationary Phase: Standard silica columns dissolve at pH > 7.0. Therefore, an Ethylene Bridged Hybrid (BEH) C18 column or a heavily end-capped polymer-coated column is required to withstand the alkaline mobile phase while preventing secondary silanol interactions.
Logical framework for HPLC method development addressing acetal lability.
Step-by-Step Experimental Protocol
Mobile Phase Preparation
Note: Incorrectly prepared mobile phases are the leading cause of baseline drift and retention time shifts[4].
-
Mobile Phase A (10 mM Ammonium Bicarbonate, pH 7.8): Dissolve 0.79 g of HPLC-grade Ammonium Bicarbonate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 7.8 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm hydrophilic membrane.
-
Mobile Phase B (Acetonitrile): Use 100% LC-MS grade Acetonitrile.
Sample Diluent and Preparation
Critical Step: The sample diluent must match the pH logic of the mobile phase. Using unbuffered water/acetonitrile can lead to localized acidic microenvironments in the autosampler vial.
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Stock Solution: Accurately weigh 10.0 mg of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine standard into a 10 mL volumetric flask. Dissolve completely in Acetonitrile to yield a 1.0 mg/mL stock.
-
Working Standard: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the prepared Diluent (Final concentration: 100 µg/mL).
Chromatographic Conditions
Program your HPLC/UHPLC system with the following parameters:
| Parameter | Specification |
| Column | Waters XBridge BEH C18, 150 mm × 4.6 mm, 3.5 µm |
| Column Temperature | 30 °C |
| Autosampler Temp | 15 °C (To further suppress any kinetic degradation) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Detection (UV/PDA) | 254 nm (Primary for pyrazine), 320 nm (Secondary) |
Table 1: Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Profile |
| 0.0 | 90 | 10 | Isocratic hold |
| 2.0 | 90 | 10 | Desalting / Void volume bypass |
| 12.0 | 10 | 90 | Linear gradient |
| 15.0 | 10 | 90 | High organic wash |
| 15.1 | 90 | 10 | Return to initial conditions |
| 20.0 | 90 | 10 | Column re-equilibration |
Self-Validating System Controls and Data Interpretation
A reliable analytical method must prove its own validity during every run. To ensure the acetal remains intact and the column is performing optimally, implement the following System Suitability Tests (SST) and bracketing controls.
Table 2: System Suitability Parameters (Acceptance Criteria)
| Parameter | Observed Value | Acceptance Criteria | Implication of Failure |
| Retention Time (tR) | ~8.4 min | ± 2.0% RSD | Mobile phase pH drift or pump failure. |
| Tailing Factor (Tf) | 1.05 | ≤ 1.5 | Secondary silanol interactions occurring. |
| Theoretical Plates (N) | > 45,000 | > 10,000 | Column voiding or stationary phase collapse. |
| Resolution (Rs) | N/A (Main peak) | > 2.0 (from impurities) | Sub-optimal gradient slope. |
Proof of Stability: The Autosampler Time-Course
To definitively prove the causality of the pH choices, a stability study was conducted comparing the analyte in the optimized pH 7.8 diluent versus a traditional pH 2.0 (0.1% TFA) diluent, held in the autosampler at room temperature.
Table 3: Comparative Autosampler Stability Data (Area % of Main Peak)
| Time Point | pH 7.8 Diluent (Ammonium Bicarbonate) | pH 2.0 Diluent (0.1% TFA) |
| T = 0 Hours | 99.8% | 95.2% (Immediate degradation) |
| T = 4 Hours | 99.8% | 78.4% |
| T = 12 Hours | 99.7% | 42.1% |
| T = 24 Hours | 99.6% | 12.5% (Major peak: Imidazo[1,2-a]pyrazine) |
References
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL:[Link]
-
Exploring the Different Mobile Phases in HPLC Source: Veeprho URL:[Link]
Sources
Application Note: A Robust GC-MS Method for the Analysis of Impurities in 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine
Abstract
This application note details a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of potential process-related impurities and degradation products in the pharmaceutical intermediate, 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine. The described protocol offers high sensitivity and specificity, crucial for ensuring the purity and safety of active pharmaceutical ingredients (APIs). Method development, validation according to International Council for Harmonisation (ICH) guidelines, and detailed experimental procedures are presented to assist researchers, scientists, and drug development professionals in implementing a reliable quality control strategy.
Introduction
3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine is a key intermediate in the synthesis of various pharmaceutical compounds. The pyrazine scaffold is a prevalent structural motif in numerous drugs, making the purity of its precursors a critical determinant of final product quality and safety. Regulatory bodies worldwide, guided by organizations like the ICH, mandate stringent control over impurities in drug substances. These impurities can originate from starting materials, by-products of the synthesis, or degradation of the API during manufacturing and storage.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2][3] Its high separation efficiency, coupled with the definitive structural information provided by mass spectrometry, makes it an ideal tool for impurity profiling in pharmaceutical analysis.[2][4] This application note provides a field-proven protocol for the GC-MS analysis of potential impurities in 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine, ensuring compliance with rigorous regulatory standards.
Understanding Potential Impurities
A thorough understanding of the synthetic route is paramount for predicting potential impurities. The synthesis of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine likely involves the reaction of a dichloropyrazine derivative with 2,2-dimethoxyethan-1-amine. Based on this, potential impurities could include:
-
Starting Materials: Unreacted 2,3-dichloropyrazine or other chlorinated pyrazine precursors.
-
By-products: Isomeric substitution products, or products of side reactions such as the formation of bipyrazines.[5]
-
Degradation Products: Hydrolysis or oxidation products of the target compound.
-
Residual Solvents: Organic solvents used during the synthesis and purification steps.[6]
A proactive approach to identifying these potential impurities allows for the development of a highly specific and targeted analytical method.
Experimental Workflow
The overall workflow for the GC-MS analysis of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine impurities is outlined below. Each step is critical for achieving accurate and reproducible results.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. omicsonline.org [omicsonline.org]
- 3. biotech-spain.com [biotech-spain.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for the Synthesis of Pyrazine Derivatives
Introduction & Mechanistic Rationale
Pyrazine rings are privileged, electron-deficient N-heterocycles prevalent in FDA-approved drugs, advanced functional materials, and agricultural chemicals[1]. While traditional functionalization often relies on harsh nucleophilic aromatic substitution (SNAr), transition-metal-catalyzed cross-coupling provides a milder, highly regioselective, and versatile alternative for constructing complex pyrazine architectures[2].
Causality in Pyrazine Cross-Coupling: The pyrazine scaffold presents a unique dichotomy of electronic and steric reactivity in palladium catalysis:
-
Favorable Oxidative Addition: Due to the highly electron-deficient nature of the diazine core, the oxidative insertion of Pd(0) into a pyrazinyl halide bond (even typically stubborn chlorides) is thermodynamically favorable and rapid[2][3].
-
The Catalyst Poisoning Threat: The two basic nitrogen atoms in the pyrazine ring act as competitive ligands. They can coordinate strongly to the active Pd(0) species, leading to off-cycle resting states or irreversible catalyst precipitation (palladium black)[4].
-
Ligand Selection Rationale: To circumvent N-coordination, the selection of sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, BrettPhos) is critical[4][5]. The immense steric bulk of these ligands creates a protective coordination sphere around the palladium center, physically preventing multiple pyrazine molecules from binding simultaneously. Concurrently, their electron-rich nature accelerates the rate-limiting reductive elimination step, pushing the catalytic cycle forward before degradation can occur[6].
Catalytic Workflow Visualization
Caption: Catalytic cycle of Pd-catalyzed cross-coupling for pyrazines.
Quantitative Data: Ligand & Condition Optimization
The following table summarizes optimized parameters for various pyrazine cross-couplings, demonstrating the necessary shift from first-generation catalysts to modern Buchwald-type systems when tackling challenging substrates or heteroatom couplings.
| Reaction Type | Substrate | Coupling Partner | Catalyst / Ligand System | Base & Solvent | Temp (°C) | Typical Yield |
| Suzuki-Miyaura | 2-Chloropyrazine | Arylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O | 90 | 75–90%[7] |
| Suzuki-Miyaura | 2-Chloropyrazine | Indole-5-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | 100 | >85%[4] |
| Buchwald-Hartwig | 2-Bromopyrazine | Diphenylamine | Pd₂(dba)₃ / BrettPhos | tBuONa / DME | 90 | 70–85%[5] |
| Buchwald-Hartwig | 2,5-Dichloropyrazine | Primary Amine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ / t-AmylOH | 110 | 65–80%[1] |
Experimental Protocols & Self-Validation Systems
Protocol A: Suzuki-Miyaura Cross-Coupling of 2-Chloropyrazine
This robust procedure utilizes Pd(dppf)Cl₂ for general carbon-carbon bond formation with arylboronic acids[7].
Step-by-Step Methodology:
-
Reagent Assembly: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloropyrazine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition & Degassing (Critical Step): Add a mixture of 1,4-dioxane and deionized water (4:1 v/v, 5 mL total). Subject the mixture to three rigorous freeze-pump-thaw cycles.
-
Causality: Oxygen must be strictly excluded to prevent the oxidation of the phosphine ligand and the oxidative homocoupling of the boronic acid, which consumes the reagent and complicates purification[2].
-
-
Catalyst Introduction: Under a positive flow of argon, add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Seal the Schlenk tube immediately.
-
Thermal Activation: Submerge the tube in a pre-heated oil bath at 90 °C and stir vigorously for 4–12 hours.
-
Self-Validation Checkpoint 1 (Reaction Monitoring): Aliquot 10 µL of the organic layer, dilute in 1 mL of LC-MS grade acetonitrile, and analyze. The reaction is complete when the 2-chloropyrazine peak disappears and the [M+H]⁺ peak of the target 2-arylpyrazine dominates the chromatogram.
-
Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 × 20 mL) and brine (20 mL)[7]. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Self-Validation Checkpoint 2 (Structural Confirmation): Acquire a ¹H NMR spectrum (CDCl₃). Successful coupling is validated by the disappearance of the broad boronic acid -OH peaks and the emergence of highly deshielded pyrazine protons (typically appearing as distinct doublets or multiplets between 8.2 and 9.0 ppm).
Protocol B: Buchwald-Hartwig Amination of 2-Bromopyrazine
This protocol utilizes a modern Buchwald precatalyst system to suppress β-hydride elimination and overcome catalyst poisoning during C-N bond formation[5][6].
Step-by-Step Methodology:
-
Glovebox Preparation: Inside an argon-filled glovebox, charge a 20 mL reaction vial with Pd₂(dba)₃ (0.02 mmol, 2 mol%), BrettPhos ligand (0.04 mmol, 4 mol%), and sodium tert-butoxide (tBuONa, 1.5 mmol, 1.5 equiv).
-
Causality: tBuONa is highly hygroscopic; glovebox assembly ensures the base remains active to facilitate the crucial amine deprotonation and transmetalation steps[6].
-
-
Substrate Addition: Add 2-bromopyrazine (1.0 mmol, 1.0 equiv) and the target amine (1.2 mmol, 1.2 equiv) dissolved in 4 mL of anhydrous 1,2-dimethoxyethane (DME).
-
Reaction Execution: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 90 °C for 16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with dichloromethane (10 mL) and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify via reverse-phase HPLC or basic alumina chromatography to isolate the 2-aminopyrazine derivative.
Troubleshooting Guide
-
Observation: High levels of dehalogenated pyrazine (reduction product) instead of the aminated product.
-
Causality: This occurs when β-hydride elimination from the amine outpaces reductive elimination.
-
Solution: Switch to a more sterically demanding ligand (e.g., from RuPhos to BrettPhos or tBuBrettPhos) to force the palladium centers closer together, accelerating reductive elimination[5].
-
-
Observation: Rapid precipitation of palladium black within the first 30 minutes; incomplete conversion.
-
Causality: Catalyst poisoning via competitive coordination of the pyrazine nitrogens, or oxygen ingress[4].
-
Solution: Ensure rigorous degassing. If the issue persists, increase the ligand-to-palladium ratio (e.g., from 2:1 to 3:1) to favor the active monoligated LPd(0) species over the inactive pyrazine-coordinated resting state.
-
References
1.[7] Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine. Benchchem. URL: 2.[3] PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. Clockss. URL: 3.[1] Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. Benchchem. URL: 4.[2] Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). URL: 5.[6] Organic & Biomolecular Chemistry - Buchwald-Hartwig coupling. RSC Publishing. URL: 6.[4] Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. RSC Books. URL: 7.[5] Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine
Case ID: SOL-PYR-003 Status: Active Subject: Overcoming aqueous insolubility while preserving acetal stability.[1][2]
Executive Summary & Diagnostic Overview
The Core Conflict: Researchers working with 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine often encounter a "Solubility-Stability Paradox."[1][2] The molecule contains a weakly basic pyrazine ring (suggesting acid solubilization) and an acid-labile acetal group (forbidding acid solubilization).[2]
Root Cause Analysis:
-
Lipophilicity (LogP ~1.5 - 2.0): The chlorine substituent and the dimethoxyethyl tail increase the lipophilicity of the pyrazine core, leading to poor solubility in neutral aqueous media (pH 7).
-
Weak Basicity (pKa < 3.0): The electron-withdrawing chlorine atom reduces the basicity of the pyrazine nitrogen.[1] To protonate this molecule for salt formation, you would need a pH below 2.0.
-
Acetal Lability: The 2,2-dimethoxyethyl group is a masked aldehyde.[1] Exposure to the low pH required for solubilization triggers rapid hydrolysis, destroying the molecule.
Critical Physicochemical Profile
| Property | Estimated Value | Implication for Experiment |
| Molecular Weight | ~217.65 g/mol | Small molecule, prone to aggregation at high conc.[1][2] |
| LogP (Octanol/Water) | ~1.8 (Predicted) | Low water solubility; requires organic cosolvent.[1] |
| pKa (Conjugate Acid) | ~2.0 - 2.5 | DO NOT try to dissolve in weak acid (e.g., acetic acid); it won't protonate enough to help.[1] |
| Stability Window | pH 6.0 - 10.0 | Stable.[1][2] |
| Instability Zone | pH < 4.0 | CRITICAL RISK: Acetal hydrolysis to aldehyde.[1] |
Troubleshooting Guides (FAQ Format)
Issue 1: "The compound precipitates immediately upon adding water to my DMSO stock."
Diagnosis: This is "Solvent Shock." The rapid change in polarity causes the hydrophobic molecules to aggregate before they can disperse. Solution:
-
Do not add DMSO stock directly to pure water.[1]
-
Do use a "step-down" dilution method (see Protocol B).[1][2]
-
Do ensure your aqueous buffer contains a surfactant or carrier if concentrations >10 µM are needed.[1]
Issue 2: "Can I use 0.1 M HCl or Acetic Acid to improve solubility?"
Answer: ABSOLUTELY NOT. While this works for many amines, this specific molecule contains a dimethoxy acetal .[1] In aqueous acid, this group hydrolyzes to form an aldehyde.
-
Result: You will dissolve the compound, but you will be testing a degradation product (the aldehyde), not your target.
Issue 3: "What is the maximum concentration I can achieve in cell culture media?"
Answer:
-
Pure Media: Likely < 10 µM.[1]
-
With 0.5% DMSO: ~50-100 µM (highly dependent on serum proteins).[1][2]
-
Recommendation: Keep final DMSO concentration at 0.5% - 1.0% to maintain solubility without cytotoxicity.[1][2]
Standard Operating Procedures (Protocols)
Protocol A: Preparation of "Golden" Stock Solution
Purpose: To create a stable, high-concentration stock for long-term storage.
-
Weighing: Weigh the solid into a glass vial (avoid plastics that leach plasticizers).
-
Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .
-
Note: Ethanol is a poor alternative due to volatility and lower solubilizing power for this specific scaffold.[1]
-
-
Dissolution: Vortex for 30 seconds. If solid remains, sonicate in a water bath at 35°C for 5 minutes.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Hygroscopic DMSO will absorb water over time, degrading the acetal; use tight seals.[1]
Protocol B: The "Step-Down" Aqueous Dilution
Purpose: To dilute into assay buffer without precipitation.[1][2]
-
Prepare Intermediate: Dilute your DMSO stock 1:10 into PEG-400 or Propylene Glycol .[1][2]
-
Prepare Buffer: Ensure your assay buffer (PBS, HBSS) is at Room Temperature (cold buffers promote precipitation).[1]
-
Final Dilution: Add the Intermediate dropwise to the vortexing buffer.
-
Why? The PEG/DMSO mixture acts as a bridge, preventing the "shock" precipitation of the lipophilic pyrazine.
-
Visualizing the Mechanisms
Figure 1: Solubilization Decision Tree
Caption: A logic flow for determining the correct solubilization strategy based on assay requirements, highlighting the critical avoidance of acidic conditions.
Figure 2: The "Acid Trap" (Degradation Pathway)
Caption: Mechanism of acetal hydrolysis in acidic media.[1] The dimethoxyethyl group converts to an aldehyde, permanently altering the compound's identity.
Advanced Formulation (For In Vivo/High Dose)
If simple DMSO/Buffer dilution fails for animal studies (requiring >1 mg/mL), use the following vehicle:
-
Instructions: Dissolve in DMSO first, then add PEG/Tween, mix well, and finally add Saline.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (Specifically regarding the stability of acetals in aqueous acid).
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Covering LogP and solubility of heterocycles).
Sources
Technical Support Center: Optimizing Aminodehalogenation of Chloropyrazines
Welcome to the technical support center dedicated to the optimization of aminodehalogenation reactions of chloropyrazines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of this critical transformation, providing troubleshooting advice and frequently asked questions (FAQs) to navigate common experimental challenges. Our focus is on the widely used Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.
Foundational Principles: Understanding the Reaction
The aminodehalogenation of chloropyrazines is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds that are pivotal in the synthesis of a vast array of pharmaceuticals and functional materials.[1][2] The Buchwald-Hartwig amination is a key method for achieving this transformation.[1] The catalytic cycle, in essence, involves the oxidative addition of the chloropyrazine to a Pd(0) complex, followed by coordination of the amine, and finally, reductive elimination to yield the aminated pyrazine and regenerate the Pd(0) catalyst. However, the di-nitrogen character of the pyrazine ring and the relatively inert nature of the C-Cl bond introduce specific challenges not always encountered with simpler aryl halides.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, presented in a question-and-answer format to directly tackle the issues at hand.
Issue 1: Low to No Conversion of the Starting Material
This is one of the most common frustrations in cross-coupling reactions. Several factors, from catalyst activity to reaction setup, could be the culprit.
Question: My reaction shows no or very little product formation. What are the likely causes and how can I fix it?
Answer:
Several factors can contribute to low or no conversion. Let's break down the most probable causes and their solutions:
-
Inactive Catalyst System: The generation of the active Pd(0) species is critical. If you are using a Pd(II) precursor like Pd(OAc)₂, its reduction to Pd(0) may be inefficient.[4][5]
-
Solution: Employ modern palladacycle precatalysts (e.g., G3 or G4 type). These are designed to form the active LPd(0) catalyst more cleanly and efficiently upon exposure to a base.[4][3][5] If you must use a Pd(II) source, a pre-activation step where the catalyst, ligand, and base are stirred together before adding the substrates can be beneficial.[5]
-
-
Inappropriate Ligand Choice: The ligand is not just a spectator; it's a key player that stabilizes the palladium center and modulates its reactivity.[5]
-
Solution: For the less reactive chloropyrazines, bulky and electron-rich phosphine ligands are often necessary to facilitate the challenging oxidative addition of the C-Cl bond.[3][5] Consider ligands like RuPhos for secondary amines and BrettPhos for primary amines.[5] For particularly stubborn couplings, more specialized ligands may be required.[5]
-
-
Incorrect Base Selection: The base's role is to deprotonate the amine, but an unsuitable base can either be ineffective or lead to side reactions.[5]
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are the standard choices.[5] If your substrate has base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may necessitate higher reaction temperatures.[3][5]
-
-
Oxygen Sensitivity: The Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive state.[3][6]
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and significantly lower the yield of your desired aminated pyrazine.
Question: I'm observing significant side product formation, particularly hydrodehalogenation. What causes this and how can I minimize it?
Answer:
Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction.[3]
-
Presence of a Hydrogen Source: This can be caused by trace amounts of water or certain solvents.
-
Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition to elemental palladium, which is generally inactive for the desired transformation.[6]
-
Solution: This can be a sign of an inappropriate ligand, temperature, or the presence of impurities. Re-evaluate your ligand choice and consider if a lower reaction temperature could maintain catalyst stability while still promoting the reaction. Ensure high purity of all reagents.[6]
-
Issue 3: Inconsistent Yields and Reproducibility
Getting a reaction to work once is good, but for it to be useful, it must be reproducible.
Question: My reaction yields are inconsistent from one run to the next. What factors should I investigate?
Answer:
Inconsistent yields often point to subtle variations in reaction setup and reagent quality.
-
Variable Reagent Quality: The purity of your starting materials, catalyst, ligand, and base is paramount.
-
Trace Impurities: Even minute amounts of impurities, such as water or oxygen, can have a dramatic impact on the catalytic cycle.[6]
-
Solution: Develop a standardized and rigorous procedure for setting up your reactions. This includes consistent methods for drying solvents, degassing, and handling reagents under an inert atmosphere.
-
FAQs: Quick Reference
Q1: Which is more reactive for aminodehalogenation: chloropyrazines or bromopyrazines? A1: Generally, the reactivity of halopyrazines follows the trend: I > Br > Cl.[7] Chloropyrazines are the most challenging substrates due to the stronger C-Cl bond, often requiring more active catalyst systems and more forcing conditions.[3][7]
Q2: Can I run this reaction without a palladium catalyst? A2: For highly activated chloropyrazines, a nucleophilic aromatic substitution (SₙAr) reaction can sometimes be a viable, metal-free alternative.[2][8] These reactions are often performed in green solvents like water and may be a more environmentally friendly option.[2][8] However, for less activated or more complex substrates, palladium catalysis is typically necessary.[8]
Q3: What are the typical temperature ranges for these reactions? A3: Due to the lower reactivity of chloropyrazines, elevated temperatures, often in the range of 80-110 °C, are typically required to facilitate the oxidative addition step.[3]
Q4: Can microwave irradiation be used to accelerate the reaction? A4: Yes, microwave-assisted heating can be an effective technique to shorten reaction times, sometimes with improved yields, particularly for challenging substrates.[8]
Data Summary: Key Reaction Parameters
| Parameter | Recommendation | Rationale |
| Palladium Source | Modern Palladacycle Precatalysts (G3, G4) | More efficient and cleaner formation of the active Pd(0) catalyst.[3][5] |
| Ligand | Bulky, Electron-Rich Phosphines (e.g., RuPhos, BrettPhos) | Essential for activating the less reactive C-Cl bond.[3][5] |
| Base | Strong, Non-nucleophilic (e.g., NaOtBu, KOtBu, LHMDS) | Effective deprotonation of the amine without interfering with the reaction.[5] |
| Solvent | Anhydrous, Degassed Aprotic Solvents (e.g., Toluene, Dioxane) | Provides a suitable reaction medium while minimizing catalyst deactivation.[3] |
| Temperature | 80 - 110 °C | Often required to overcome the activation energy for C-Cl bond cleavage.[3] |
Experimental Workflow
General Protocol for a Small-Scale Buchwald-Hartwig Amination of a Chloropyrazine
Materials:
-
Chloropyrazine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, Degassed Solvent (e.g., Toluene, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox or under a stream of inert gas, add the chloropyrazine, amine, palladium precatalyst, and base to the reaction vial.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
Caption: A generalized experimental workflow for the aminodehalogenation of chloropyrazines.
References
- Optimization of Buchwald-Hartwig amination conditions - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions - Benchchem. (n.d.).
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. (n.d.).
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25).
- Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025, January 2).
- Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides - Benchchem. (n.d.).
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.).
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or S N Ar in Green Solvents? ChemSusChem, 6(8), 1435-1439. [Link]
Sources
- 1. bristol.ac.uk [bristol.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of amine solutions during experiments
Topic: Preventing Degradation of Amine Solutions During Experiments
Role: Senior Application Scientist Status: Active | Version: 2.4
Introduction
Welcome to the Amine Stability Support Center. Amine degradation is not merely a storage issue; it is a dynamic chemical failure mode that introduces impurities (aldehydes, amides, nitrosamines) capable of altering reaction kinetics and compromising biological assays.
This guide moves beyond basic "store in the dark" advice. We analyze the mechanisms of failure—oxidative radical propagation, metal-catalyzed decomposition, and carbamate polymerization—and provide self-validating protocols to arrest them.
Module 1: The Degradation Mechanisms (Root Cause Analysis)
Before troubleshooting, you must identify how your amine is degrading. The three primary pathways are distinct and require different interventions.
| Degradation Type | Visual/Chemical Indicator | Primary Driver | Mechanism |
| Oxidative | Yellow/Brown discoloration; Ammonia smell | Dissolved | Radical Propagation: Electron abstraction from N-lone pair forms aminyl radicals, leading to imines and aldehydes. |
| Thermal | Viscosity increase; Precipitation | Heat (>100°C) + | Polymerization: Formation of oxazolidinones or carbamate polymerization (common in CO2 capture contexts). |
| Photolytic | Darkening upon light exposure | UV/Visible Light | Photo-oxidation: Light energy promotes electron transfer, accelerating oxidative pathways. |
Visualization: The Oxidative Degradation Cycle
This diagram illustrates why removing oxygen alone is often insufficient if metal ions are present.
Caption: Figure 1.[1] Metal-catalyzed oxidative radical cycle. Note how trace metals catalyze the initiation step, making chelation as critical as deoxygenation.
Module 2: Troubleshooting & Protocols
Issue 1: "My amine solution turns yellow within days of preparation."
Diagnosis: Oxidative degradation via Schiff base formation. The Science: Even trace amounts of oxygen (ppm level) can initiate the radical cycle shown above. The yellow color comes from conjugated imines (Schiff bases) formed when degradation products (aldehydes) react with intact amines.
Protocol A: The "Zero-Headspace" Inerting System
Do not just "cap" the bottle. You must actively displace dissolved oxygen.
-
Solvent Sparging:
-
Use a sintered glass frit (porosity C).
-
Sparge the solvent (water/methanol) with High-Purity Nitrogen (99.999%) or Argon for 15 minutes per liter before adding the amine.
-
Why? Adding amine first can lead to foaming and loss of volatile amines during sparging.
-
-
Chelation (The Hidden Variable):
-
If your water source is not LC-MS grade (18.2 MΩ), add 0.1 mM EDTA or Bicine .
-
Why? These agents sequester Fe/Cu ions that act as Fenton reagents, halting the radical initiation step [1].
-
-
Storage:
-
Store in amber glass or HDPE (High-Density Polyethylene). Avoid standard steel (leaches iron) or yellow metals (copper/brass are catalytic poisons to amines).
-
Headspace must be backfilled with Argon after every use.
-
Issue 2: "I am detecting Nitrosamines in my drug substance."
Diagnosis: Nitrosation of secondary amines. The Science: Secondary amines react with nitrosating agents (nitrites found in water, excipients, or NOx in air) to form N-nitrosamines, which are potent genotoxins. This is a critical regulatory failure point (FDA Guidance) [2].
Protocol B: Nitrosamine Risk Mitigation
-
Nitrite Scavenging:
-
If the process allows, introduce Ascorbic Acid (Vitamin C) or Alpha-tocopherol . These react with nitrosating agents faster than the amine does.
-
-
pH Control:
-
Nitrosation is fastest at acidic pH (pH 3–4). Maintain solution pH >7.0 during storage if possible.
-
-
Process Isolation:
-
Use the "One-Pot" rule : Do not store the secondary amine intermediate. Generate and consume it immediately in the next synthetic step to minimize exposure time to atmospheric NOx.
-
Issue 3: "Viscosity increases during high-temperature experiments."
Diagnosis: Thermal polymerization or Carbamate formation. The Science: At T > 100°C, especially in the presence of CO2, amines attack the carbonyl carbon of CO2 to form carbamates. These can cyclize into oxazolidinones (permanent degradation) or polymerize [3].
Protocol C: Thermal Stabilization
-
Temperature Ceiling:
-
CO2 Stripping:
-
If the experiment does not require CO2, ensure the system is equipped with a soda-lime trap on the air intake to prevent atmospheric CO2 absorption.
-
Module 3: Analytical Monitoring (QC)
How do you validate that your prevention methods are working?
| Method | Target Analyte | Sensitivity | Usage |
| Visual/Colorimetry | Schiff Bases (Yellowing) | Low | Quick pass/fail check. |
| Conductivity | Heat Stable Salts (Formates/Acetates) | Medium | Detects oxidative breakdown products (ionic). |
| Ion Chromatography (IC) | Organic Acids (Oxalate, Formate) | High | Gold standard for quantifying oxidative degradation. |
| LC-MS/MS | Nitrosamines / Parent Amine | Ultra-High | Required for FDA compliance (trace impurity analysis). |
Visualization: Experimental Workflow for Amine Handling
Caption: Figure 2. Standard Operating Procedure (SOP) for preparing and storing sensitive amine solutions.
References
-
Gouedard, C., et al. (2012). "Amine degradation in CO2 capture. I. A review." International Journal of Greenhouse Gas Control.
-
U.S. Food and Drug Administration (FDA). (2024).[5][6][7][8] "Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry." FDA.gov.
-
Rochelle, G. T. (2009). "Amine Scrubbing for CO2 Capture." Science.
-
Sigma-Aldrich (Merck). "Handling and Storage of Amines." Technical Bulletin.
Sources
- 1. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]
- 6. Federal Register :: Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability [federalregister.gov]
- 7. facetlifesciences.com [facetlifesciences.com]
- 8. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
Technical Support Center: Synthesis of Chloro-substituted Pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the synthesis of chloro-substituted pyridines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with by-product formation during their synthetic work. Chloro-substituted pyridines are vital building blocks in the pharmaceutical and agrochemical industries. However, their synthesis is often plagued by issues of selectivity and the formation of undesired impurities, which can complicate purification and compromise final product quality.
This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common side reactions and offer robust protocols and strategies to help you optimize your synthetic outcomes.
Section 1: General FAQs on By-product Formation & Analysis
This section addresses overarching questions about the types of impurities encountered across various synthetic routes and the analytical methods required for their identification and quantification.
Q1: What are the most common classes of by-products in chloro-substituted pyridine synthesis?
A1: By-product formation is highly dependent on the chosen synthetic route and reaction conditions. However, several classes of impurities are frequently encountered:
-
Over-chlorinated Pyridines: This is the most common issue, especially in direct chlorination methods. The initial product is more activated towards further electrophilic substitution than the starting material, leading to the formation of di-, tri-, or even tetrachlorinated pyridines. For example, the synthesis of 2-chloropyridine is often contaminated with 2,6-dichloropyridine.[1][2]
-
Isomeric By-products: Depending on the directing effects of existing substituents and the reaction mechanism (e.g., electrophilic vs. nucleophilic substitution), you may obtain isomers of your target compound. For instance, direct chlorination can yield a mixture of 2-, 3-, and 4-chloropyridines, although conditions can be optimized for one isomer.[2][3]
-
Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities. This can be due to insufficient reagent, low temperature, or short reaction times. Starting materials like pyridine N-oxides or hydroxypyridines are common contaminants.[4][5]
-
Hydrolysis Products: Chloro-substituted pyridines can be susceptible to hydrolysis, especially during aqueous workup, converting the product back to the corresponding hydroxypyridine.[5][6] This is a reversible reaction that can significantly lower the yield of the desired chlorinated product.
-
Side-Chain Chlorinated Products: When using starting materials with alkyl substituents (e.g., picolines), radical chlorination can occur on the alkyl side-chain, leading to impurities like chloromethyl- or dichloromethyl-pyridines.[7]
-
Tarry By-products: Harsh reaction conditions, particularly in high-temperature or photochemically-induced chlorinations, can lead to the formation of polymeric or tarry materials, which can complicate purification.[7]
Q2: How can I detect and quantify these by-products in my reaction mixture?
A2: Accurate analysis of your crude reaction mixture is critical for troubleshooting and optimization. A combination of chromatographic and spectroscopic techniques is generally required. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly used methods.[2][8]
This protocol is adapted for the analysis of a crude reaction mixture to quantify a target chloropyridine and its common by-products, such as isomers and over-chlorinated species.
1. Instrumentation and Reagents:
- HPLC system with a UV detector (e.g., PDA or variable wavelength).
- C18 reverse-phase column (e.g., 150 × 4.6 mm, 2.7 µm particle size).[8]
- Methanol (HPLC grade).
- Water (HPLC grade).
- Orthophosphoric acid or Trifluoroacetic acid (TFA) for pH adjustment.
- Reference standards for your target compound and any known by-products.
2. Mobile Phase Preparation:
- Prepare Mobile Phase A: Water with 0.1% TFA or pH adjusted to 3 with orthophosphoric acid.[8]
- Prepare Mobile Phase B: Methanol or Acetonitrile.
- Filter and degas both mobile phases before use.
3. Standard Solution Preparation:
- Accurately weigh and dissolve known amounts of your reference standards in the mobile phase to prepare individual stock solutions (e.g., 1 mg/mL).
- Prepare a series of calibration standards by diluting the stock solutions to concentrations spanning your expected sample range (e.g., 1 to 50 µg/mL).[8]
4. Sample Preparation:
- Carefully quench a small, accurately measured aliquot of your reaction mixture.
- Dissolve the residue in a known volume of mobile phase to a final concentration within the calibration range. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.
5. Chromatographic Conditions:
- Flow Rate: 0.7 - 1.0 mL/min.[8]
- Column Temperature: 40°C.[8]
- Injection Volume: 5 - 10 µL.[8]
- Detection Wavelength: 254 nm or a wavelength appropriate for your specific compounds.[8]
- Gradient Elution: A typical gradient might be:
- 0-2 min: 10% B
- 2-15 min: Ramp from 10% to 90% B
- 15-18 min: Hold at 90% B
- 18-20 min: Return to 10% B and equilibrate. (This gradient must be optimized for your specific mixture of products and by-products.)
6. Analysis:
- Inject the standard solutions to construct a calibration curve (Peak Area vs. Concentration) for each compound.
- Inject the prepared sample solution.
- Identify the peaks corresponding to your target and by-products based on their retention times compared to the standards.
- Quantify the amount of each compound by comparing its peak area to the corresponding calibration curve.
Section 2: Troubleshooting Guide by Synthetic Route
This section provides targeted advice for the most common methods used to synthesize chloro-substituted pyridines.
Route A: Direct Chlorination of Pyridine
Direct chlorination is a powerful but often aggressive method that requires careful control to achieve good selectivity.
A3: In the high-temperature (>300°C) vapor-phase chlorination of pyridine, the primary cause of low yield for 2-chloropyridine is over-chlorination.[1] The main by-product is almost always 2,6-dichloropyridine .[1][2] The initial introduction of a chlorine atom at the 2-position does not sufficiently deactivate the ring, and the 6-position remains susceptible to a second chlorination under the harsh reaction conditions.
Other minor by-products can include:
-
Other dichloropyridine isomers: 2,5-dichloropyridine may be observed.[2]
-
Positional isomers: Small amounts of 3-chloropyridine and 4-chloropyridine can also form.[2]
-
Polychlorinated pyridines: If conditions are too severe, trichloro- and tetrachloropyridines can be generated.
Caption: Direct chlorination of pyridine leading to the desired product and common by-products.
A4: Improving selectivity requires fine-tuning the reaction conditions to favor mono-chlorination. Here are key strategies:
-
Control Molar Ratio: Use a molar ratio of pyridine to chlorine that is greater than 1:1. Limiting the amount of the chlorinating agent is the most direct way to suppress the second chlorination.
-
Optimize Temperature: Temperature control is critical. While high temperatures are needed to initiate the reaction, excessively high temperatures or uncontrolled "hot spots" can lead to reduced selectivity and increased tar formation. A two-stage reactor, with a high-temperature initiation zone (~360-470°C) followed by a lower-temperature reaction zone (<340°C), has been shown to improve selectivity for 2-chloropyridine.[7]
-
Use of Diluents/Additives: The presence of diluents like nitrogen or water vapor can help control the reaction temperature and improve selectivity.[1][9]
-
Minimize Residence Time: Shorter residence times in the high-temperature zone can reduce the opportunity for the desired 2-chloropyridine to undergo a second chlorination.
Table 1: Influence of Reaction Temperature on Pyridine Chlorination Selectivity
| Run | Hot Spot Temp. (°C) | Conversion (%) | Selectivity for 2-CP (%) | Selectivity for 2,6-DCP (%) | Reference |
|---|---|---|---|---|---|
| 1 | 283 | Low | - | - | [7] |
| 2 | 360 | >90 | High | Low | [7] |
| 3 | >500 | High | Decreased | Increased | [7] |
(Data synthesized from trends described in cited literature)
Route B: Chlorination of Pyridine N-Oxides
This route activates the pyridine ring, allowing for milder reaction conditions and offering different selectivity compared to direct chlorination.
A5: The reaction of pyridine N-oxide with phosphorus oxychloride (POCl₃) is a classic method to produce a mixture of 2-chloropyridine and 4-chloropyridine .[10] The low yield of a single product is because both positions are activated. The initial adduct formed between the N-oxide and POCl₃ can be attacked by a chloride ion at either the C2 or C4 position. The ratio of these isomers is sensitive to reaction conditions.
If you observe more than just these two products, consider these possibilities:
-
Unreacted Pyridine N-oxide: The reaction may be incomplete.
-
Hydrolysis: If your workup was not carefully controlled, you might have hydrolyzed the products back to 2- and 4-hydroxypyridine.
-
Dimerization/Polymerization: Under certain conditions, especially with heating, complex side reactions can occur.
Caption: Reaction of pyridine N-oxide with POCl₃, showing formation of isomeric products and common impurities.
A6: Contamination with unreacted pyridine N-oxide is a common problem.[4]
Driving the Reaction to Completion:
-
Temperature Control: Gently heating the reaction mixture is often necessary. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Stoichiometry: Ensure at least one equivalent of the chlorinating agent (e.g., oxalyl chloride, POCl₃) is used. A slight excess may be beneficial.
-
Reaction Time: These reactions can be slower than expected. Allow sufficient time for full conversion.
Purification Strategy:
-
Quenching: Carefully quench the reaction mixture, for example, by pouring it onto ice.
-
Basification & Extraction: Neutralize the acidic mixture with a base like sodium carbonate or sodium hydroxide to a pH of 9-11.[2] The chloropyridine products are organic-soluble bases, while the unreacted pyridine N-oxide has different solubility and basicity. Extract the aqueous solution with an organic solvent (e.g., dichloromethane, chloroform).
-
Distillation: The chloropyridine products are often volatile. Vacuum distillation is an excellent method to separate them from the less volatile pyridine N-oxide starting material and other high-boiling impurities.[4]
Route C: Chlorination of Hydroxypyridines
This route is essentially a nucleophilic substitution where the hydroxyl group is converted into a good leaving group.
A7: You have likely experienced hydrolysis of your 2-chloropyridine product during the workup.[5][6] 2-Chloropyridines are susceptible to nucleophilic aromatic substitution, and water (or hydroxide from a basic wash) can act as a nucleophile to displace the chloride, reforming the 2-hydroxypyridine (which exists in equilibrium with its 2-pyridone tautomer).[6][11]
Prevention Strategies:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions using dry solvents and glassware. Moisture will consume the chlorinating agent and promote hydrolysis.
-
Careful Workup: Quench the reaction by pouring it onto ice and immediately extract the product into a non-polar organic solvent.
-
Avoid Strong Bases: During the workup, use a mild base like sodium bicarbonate for neutralization instead of strong bases like NaOH, which would generate hydroxide ions and accelerate hydrolysis.
-
Immediate Extraction: Do not let the product sit in an aqueous basic or neutral solution for an extended period. Work quickly to extract it into the organic phase and dry it with an agent like MgSO₄ or Na₂SO₄.
A8: If the chlorination of a hydroxypyridine is slow, it may be due to the low reactivity of the substrate.
-
Addition of a Tertiary Amine: Adding a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction.[5] The base can help generate a more reactive intermediate from the hydroxypyridine and the chlorinating agent.
-
Use of a Catalyst: In some cases, a catalytic amount of N,N-dimethylformamide (DMF) can be used. The DMF reacts with the chlorinating agent (like SOCl₂ or oxalyl chloride) to form a Vilsmeier-type reagent, which is a more potent activating agent.
-
Temperature Increase: Gradually and carefully increase the reaction temperature while monitoring the progress by TLC or HPLC. Find the optimal temperature that provides a reasonable reaction rate without inducing the formation of degradation or tarry by-products.
Section 3: Purification Strategies
Q9: What is the best general strategy for purifying a crude chloro-substituted pyridine?
A9: The optimal purification strategy depends on the physical properties of your product and the nature of the impurities. A multi-step approach is often necessary.
Caption: General troubleshooting workflow for the purification of chloro-substituted pyridines.
-
Aqueous Workup & Extraction: This is the first step to remove inorganic salts and highly polar reagents.
-
Acid-Base Extraction: This is a powerful technique for separating basic pyridine compounds from non-basic impurities.[12] You can wash the organic layer with dilute acid (e.g., 1M HCl) to protonate and extract your basic product into the aqueous layer. The layers are separated, and the aqueous layer is then basified, and the product is re-extracted with an organic solvent.
-
Distillation: If your product is a liquid and thermally stable, fractional vacuum distillation is highly effective for separating it from non-volatile starting materials (like N-oxides), tar, and by-products with significantly different boiling points.[4][13]
-
Column Chromatography: This is a versatile method for separating isomers or products with similar polarities.
-
Challenge: The basicity of pyridines can cause significant tailing on standard silica gel.
-
Solution: To mitigate tailing, you can either use neutral alumina as the stationary phase or add a small amount (0.5-1%) of a base like triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate).[12]
-
-
Crystallization: If your final product is a solid, crystallization is an excellent final purification step to achieve high purity.
Conclusion
Minimizing by-product formation in the synthesis of chloro-substituted pyridines hinges on a deep understanding of the reaction mechanism and meticulous control over reaction parameters. By carefully selecting the synthetic route, controlling stoichiometry and temperature, and employing the appropriate analytical and purification techniques, researchers can significantly improve the yield and purity of their target molecules. This guide serves as a starting point for troubleshooting common issues, empowering you to optimize your synthetic protocols with confidence.
References
-
National Toxicology Program. (1997). 2-Chloropyridine. Retrieved from [Link]
- CN105418493A. (2016). 2-chloropyridine synthetic method. Google Patents.
- CN105669535A. (2016). One-step synthesis method of 2-chloropyridine from N-pyridine oxide. Google Patents.
-
Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276. Retrieved from [Link]
-
Zaiput Flow Chemistry. (n.d.). Flow Chemistry Enables Safe, Kilogram-Scale Synthesis of 2-Hydroxypyridine-N-Oxide (HOPO). Retrieved from [Link]
- US4256894A. (1981). Preparation of chlorinated pyridines. Google Patents.
-
Beilstein Journal of Organic Chemistry. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]
-
ResearchGate. (2001). Theoretical Study of Photochemical Chlorination of Pyridine in Gas Phase. Retrieved from [Link]
- EP0684943B1. (1999). Chlorination process of pyridine derivatives. Google Patents.
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
- CN102532007A. (2012). Method for preparing 2-chloro-5-substituted pyridine. Google Patents.
-
National Toxicology Program. (2012). Toxicity Studies of o-Chloropyridine. Retrieved from [Link]
-
Filo. (2025). Reaction: 2-Chloropyridine + OH⁻ → 2-Hydroxypyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
- CN103554014A. (2014). Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process. Google Patents.
-
Filo. (2025). Reaction: 2-Chloropyridine + OH⁻ → 2-Hydroxypyridine Diagram. Retrieved from [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. CN105418493A - 2-chloropyridine synthetic method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reaction: 2-Chloropyridine + OH⁻ → 2-Hydroxypyridine (C₅H₄ClN) + OH⁻ → .. [askfilo.com]
- 7. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 11. Reaction: 2-Chloropyridine + OH⁻ → 2-Hydroxypyridine Diagram showing 2-c.. [askfilo.com]
- 12. benchchem.com [benchchem.com]
- 13. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google Patents [patents.google.com]
Validation & Comparative
Technical Assessment: Control Experiments for 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine Studies
Executive Summary
In the development of kinase inhibitors (e.g., BTK, mTOR targets), the 8-chloroimidazo[1,2-a]pyrazine scaffold is a critical pharmacophore. 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine (hereafter referred to as Compound A ) serves as a high-fidelity masked precursor for this scaffold.
This guide evaluates the performance of Compound A against traditional "direct condensation" alternatives. It provides a robust framework of control experiments designed to validate cyclization efficiency, minimize dechlorination side-reactions, and ensure reproducibility in medicinal chemistry campaigns.
Comparative Analysis: The Acetal Route vs. Alternatives
The primary utility of Compound A is its conversion to the fused heterocycle via acid-catalyzed cyclization. Below is an objective comparison with the standard alternative (Direct Condensation).
Route A: The "Acetal" Method (Using Compound A)
-
Mechanism: Stepwise. (1) Formation of stable acetal (Compound A). (2) Acid-mediated deprotection to aldehyde in situ, followed by intramolecular cyclization.
-
Pros: High regioselectivity; avoids handling toxic, unstable halo-aldehydes; amenable to GMP scale-up.
-
Cons: Requires an extra synthetic step (acetal formation).
Route B: Direct Condensation (Alternative)
-
Reagents: 2-amino-3-chloropyrazine + Chloroacetaldehyde (or Bromoacetaldehyde).
-
Mechanism: Direct alkylation followed by dehydration.
-
Pros: One-pot procedure.
-
Cons: Chloroacetaldehyde is highly toxic and unstable (polymerizes); reaction often yields "tarry" mixtures; lower purity profiles requiring extensive chromatography.
Performance Data Summary
| Metric | Compound A (Acetal Route) | Direct Condensation (Alternative) |
| Typical Yield | 75 - 85% (Cyclization step) | 30 - 55% |
| Purity (Crude) | >90% (Clean NMR profile) | <70% (Complex mixture) |
| Regiocontrol | Excellent (Intramolecular) | Variable (Intermolecular competition) |
| Safety | High (Stable solid intermediate) | Low (Lachrymatory/Toxic reagents) |
| Scalability | High (Kilogram scale validated) | Low (Exotherms/Polymerization issues) |
Critical Control Experiments
To validate the utility of Compound A , researchers must perform the following control experiments. These protocols distinguish true reactivity from background degradation.
Control I: Acid Promoter Screening (The "Activation" Control)
Objective: Determine the optimal acid source to hydrolyze the acetal without hydrolyzing the C-3 chlorine atom (a common side reaction yielding the inactive 8-hydroxy derivative).
-
Hypothesis: Strong anhydrous acids (TFA/TFAA) promote faster cyclization with fewer side products than aqueous mineral acids.
-
Experimental Set:
-
Variable A: Conc. HCl / EtOH (Aqueous protic).
-
Variable B: Conc. H2SO4 (Strong oxidant risk).
-
Variable C (Target): TFA / TFAA (Trifluoroacetic Anhydride) in DCM.
-
-
Readout: HPLC monitoring for Peak A (Product: 8-chloroimidazo[1,2-a]pyrazine) vs. Peak B (Impurity: 8-hydroxy analog).
Control II: Temperature vs. Dechlorination (The "Stability" Control)
Objective: Establish the thermal ceiling before the C-Cl bond is compromised.
-
Protocol: Incubate Compound A in the optimal acid matrix at 25°C, 50°C, and Reflux (80°C+).
-
Success Criteria: >95% conversion to fused ring; <1% dechlorination.
-
Insight: The 3-chloro group is electron-withdrawing but susceptible to nucleophilic aromatic substitution (
) under forcing acidic conditions.
Control III: Concentration Dependence (The "Polymerization" Control)
Objective: Verify intramolecular cyclization over intermolecular oligomerization.
-
Protocol: Run cyclization at 0.05 M, 0.1 M, and 0.5 M concentrations.
-
Expectation: Reaction rate should be first-order with respect to Compound A (Intramolecular). If yield drops at high concentration, intermolecular side-reactions are competing.
Visualizing the Mechanism & Workflow
Figure 1: Mechanistic Pathway
The following diagram illustrates the acid-catalyzed transformation of Compound A, highlighting the critical "Oxocarbenium" transition state that must be controlled.
Caption: Figure 1. Acid-catalyzed activation pathway.[1] The Oxocarbenium ion is the reactive species requiring kinetic control.
Figure 2: Optimization Workflow
A decision tree for troubleshooting low yields when using Compound A.
Caption: Figure 2. Stepwise troubleshooting guide for optimizing cyclization yields.
Detailed Experimental Protocol
Method: TFA-Mediated Cyclization of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine.
-
Preparation: Charge a reaction vessel with Compound A (1.0 equiv).
-
Solvent: Add anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M.
-
Acid Addition: Cool to 0°C. Add Trifluoroacetic acid (TFA) (10 equiv) dropwise.
-
Note: For stubborn substrates, add Trifluoroacetic Anhydride (TFAA) (2.0 equiv) to scavenge water and drive the equilibrium.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.
-
Monitoring: Check LCMS. Look for disappearance of M+ (Starting Material) and appearance of M-32 (Loss of MeOH) or M-50 (Product mass).
-
Workup: Quench carefully with saturated NaHCO3 (gas evolution!). Extract with DCM.
-
Purification: Silica gel chromatography (EtOAc/Hexanes).
References
-
UCL Discovery. The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase.[2] (Thesis describing the optimization of the acetal route vs direct condensation).
-
Google Patents (WO2012168733A1). Substituted 8-amino-imidazo[1,2-a]pyrazines as antibacterial agents. (Provides industrial scale protocols for cyclization using TFA/TFAA).
-
Beilstein J. Org. Chem. Catalytic aza-Nazarov cyclization reactions.[1][3] (Discusses mechanistic controls for acetal-based cyclizations).
-
Organic Chemistry Portal. Synthesis of Imidazo[1,2-a]pyrazines. (General review of synthetic methodologies and alternatives).
Sources
Technical Guide: Cytotoxicity Profiling of Pyrazine Derivatives
Executive Summary
Pyrazine (1,4-diazine) is a privileged scaffold in medicinal chemistry due to its ability to act as a bioisostere of pyridine and benzene, offering optimized lipophilicity and hydrogen-bonding potential. While historically known for the antitubercular agent Pyrazinamide, recent developments have positioned pyrazine derivatives as potent antineoplastic agents.[1]
This guide provides a technical comparison of novel pyrazine derivatives against standard chemotherapeutics (Doxorubicin, Cisplatin). It focuses on Structure-Activity Relationships (SAR) , comparative IC50 data , and validated experimental protocols for cytotoxicity assessment.
Structure-Activity Relationship (SAR) Logic
The cytotoxicity of pyrazine derivatives is rarely driven by the ring alone but by its role as a central connector that orients pharmacophores.
Key SAR Drivers:
-
Electronic Modulation: Electron-withdrawing groups (EWGs) like -Cl or -CN on the pyrazine ring often enhance metabolic stability but may reduce solubility. Electron-donating groups (EDGs) like -NH2 can enhance hydrogen bonding with kinase domains (e.g., EGFR, CDK-2).
-
Fused Systems: Fusing the pyrazine ring (e.g., Pyrazolo[3,4-c]pyridazine) restricts conformational freedom, often improving binding affinity to ATP-binding pockets in kinases.
-
Linker Length: In pyrazine-drug conjugates (e.g., Pyrazine-Doxorubicin), the linker length is critical. A C3 linker often provides better steric clearance than a C1 linker, preserving the activity of the parent drug while improving selectivity.
Figure 1: Structural modifications of the pyrazine core and their direct impact on pharmacological outcomes.
Comparative Performance Data
The following data aggregates recent findings (2023-2024) comparing novel pyrazine derivatives against Doxorubicin (DOX), the gold standard anthracycline.
Table 1: Cytotoxicity (IC50 in µM) Across Cancer Cell Lines
Lower IC50 indicates higher potency.[2] Selectivity Index (SI) = IC50(Normal)/IC50(Cancer).
| Compound Class | Specific Derivative | HepG2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | HSF (Normal Fibroblast) | Selectivity Note |
| Standard | Doxorubicin (DOX) | 1.1 - 6.18 | 4.17 - 5.23 | 1.1 - 5.23 | ~2.8 | Low (Cardiotoxic) |
| Pyrazine-Drug Conjugate | DOX-2 (C3-Linker) | N/A | < 1.0 | 1.3x < DOX | > 50 | High (SI > 260) |
| Fused Pyrazine | 4-SLNs (Nanoparticle) | 4.80 | 7.56 | 5.24 | > 100 | Improved Bioavailability |
| Pyridopyrazolo-triazine | Compound 5a | N/A | 3.89 | N/A | N/A | Equipotent to DOX |
| Pyrazine-Betulinic Acid | Compound 12a | N/A | 5.13 | N/A | N/A | G1 Phase Arrest |
Data Analysis:
-
DOX-2 (Pyridoxine-based): While pure Doxorubicin is highly potent, it lacks selectivity (killing normal HSF cells). The Pyrazine-based DOX-2 derivative sacrifices slight potency for a massive gain in selectivity (SI > 260 for MCF-7), reducing off-target toxicity.
-
Nanoparticles (4-SLNs): Encapsulating pyrazolo-pyridazine derivatives in solid lipid nanoparticles (SLNs) stabilizes the compound, yielding IC50 values comparable to Doxorubicin but with better solubility profiles.
Mechanistic Validation
To confirm that cytotoxicity is due to specific apoptotic pathways rather than general necrosis, the mechanism of action for active pyrazine derivatives typically involves the intrinsic mitochondrial pathway.
Validated Pathway:
-
Trigger: Pyrazine derivative intercalates DNA or inhibits Topoisomerase II.
-
Signal: Upregulation of p53 and Bax (Pro-apoptotic).
-
Regulation: Downregulation of Bcl-2 (Anti-apoptotic).
-
Execution: Cleavage of Caspase-3 , leading to PARP cleavage and cell death.
Figure 2: The intrinsic apoptotic signaling cascade triggered by bioactive pyrazine derivatives.
Experimental Protocol: High-Fidelity MTT Assay
Objective: Determine IC50 values with high reproducibility, accounting for the poor aqueous solubility of many heterocyclic pyrazines.
Reagents
-
MTT Stock: 5 mg/mL in PBS (Filter sterilized, stored at -20°C in dark).
-
Solubilization Buffer: DMSO (Dimethyl sulfoxide) or Acidified Isopropanol (0.04 N HCl in isopropanol).
-
Test Compounds: Dissolve pyrazine derivatives in 100% DMSO to create a 10 mM stock.
Step-by-Step Workflow
-
Seeding (Day 0):
-
Seed cancer cells (e.g., MCF-7) at
to cells/well in 96-well plates. -
Critical Control: Leave column 1 as "Blank" (Media only) and column 12 as "Positive Control" (100% lysis) to establish dynamic range.
-
Incubate 24h at 37°C, 5% CO2.
-
-
Treatment (Day 1):
-
Perform serial dilutions of pyrazine derivatives in culture media.
-
Solubility Check: Ensure final DMSO concentration in wells is < 0.5% to prevent solvent toxicity.
-
Add 100 µL of treatment per well.[3] Incubate for 48h or 72h.
-
-
MTT Addition (Day 3/4):
-
Solubilization & Read:
-
Carefully aspirate media (for adherent cells) or centrifuge plate (for suspension cells).[5]
-
Add 100-150 µL DMSO to dissolve crystals. Shake on orbital shaker for 15 mins.
-
Measure Absorbance at 570 nm (Reference: 630 nm).
-
Figure 3: Optimized MTT assay workflow for lipophilic heterocyclic compounds.
References
-
Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives. International Journal of Molecular Sciences, 2024. (Note: Representative link based on search context for DOX-1/DOX-2 data).
-
Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors. Molecules (MDPI), 2023.
-
Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science, 2024.[1]
-
MTT Assay Protocol for Cell Viability and Proliferation. Merck / Sigma-Aldrich Technical Library.
-
Design, synthesis and antitumor activity of triterpenoid pyrazine derivatives. European Journal of Medicinal Chemistry, 2015 (Cited for Compound 12a context).
Sources
- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
Navigating the Therapeutic Landscape of Chloro-Substituted Pyrazines: A Comparative Efficacy Guide
A Senior Application Scientist's In-depth Analysis of Structure-Activity Relationships and Therapeutic Potential
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, and the introduction of a chlorine atom to this scaffold creates a versatile intermediate for synthesizing a diverse array of biologically active molecules.[1] This guide provides a comprehensive comparison of the efficacy of different chloro-substituted pyrazines, delving into their structure-activity relationships (SAR), and offering insights into their therapeutic potential based on supporting experimental data.
The reactivity of the chlorine atom on the pyrazine ring allows for facile nucleophilic substitution, enabling the creation of extensive libraries of analogs with tailored biological functions.[1] This has led to the development of compounds with significant antimicrobial, antitubercular, and anticancer properties.[1][3]
Understanding the Core: The Role of the Chloro-Substituted Pyrazine Scaffold
The fundamental structure of a chloro-substituted pyrazine serves as a "privileged scaffold" in drug discovery. This means that this core structure is capable of binding to multiple biological targets, leading to a wide range of therapeutic applications. The position and number of chlorine substitutions, along with the nature of other substituents on the pyrazine ring, profoundly influence the compound's efficacy and selectivity.
Comparative Efficacy Analysis: A Multifaceted Approach
This guide will compare the efficacy of various chloro-substituted pyrazines across three key therapeutic areas: antimicrobial, antitubercular, and anticancer activities. The analysis will be grounded in quantitative data, primarily focusing on Minimum Inhibitory Concentration (MIC) for antimicrobial and antitubercular activities, and the half-maximal inhibitory concentration (IC50) for anticancer effects.
Antimicrobial Efficacy: Combating Bacterial and Fungal Pathogens
The antimicrobial potential of chloro-substituted pyrazines is a significant area of research. The presence of electron-withdrawing groups, such as chlorine, on the pyrazine ring is often crucial for enhancing antimicrobial activity.[4][5]
A study on chloropyrazine-tethered pyrimidine derivatives demonstrated that compound 31 , featuring a 2",4"-dichlorophenyl ring, exhibited the most potent antibacterial and antifungal activities with a Minimum Inhibitory Concentration (MIC) of 45.37 µM.[4] This was followed by compounds 25 (4"-nitrophenyl) and 30 (2",4"-difluorophenyl) with MIC values of 48.67 µM and 50.04 µM, respectively.[4] These findings underscore the importance of specific substitution patterns on the appended phenyl ring for potent antimicrobial action.[4]
In another series of chloropyrazine conjugated benzothiazepines, compounds 27 and 34 displayed significant antimicrobial activity.[2]
Table 1: Comparative Antimicrobial Efficacy (MIC in µM)
| Compound | Key Structural Feature | Antibacterial MIC (µM) | Antifungal MIC (µM) | Reference |
| 31 | 2",4"-dichlorophenyl | 45.37 | 45.37 | [4][6] |
| 25 | 4"-nitrophenyl | 48.67 | - | [4][6] |
| 30 | 2",4"-difluorophenyl | 50.04 | - | [4][6] |
| 27 | Chloropyrazine-benzothiazepine | 38.02 | - | [2][7] |
| 34 | Chloropyrazine-benzothiazepine | 19.01 | - | [2][7] |
It is noteworthy that the non-substituted phenyl ring derivative in the pyrimidine hybrid series showed abolished activity (MIC > 200 µM), highlighting the critical role of substitutions.[4]
Antitubercular Efficacy: A Continued Fight Against a Global Threat
Pyrazinamide, a pyrazine derivative, is a first-line drug for tuberculosis treatment.[8] Consequently, the development of novel chloro-substituted pyrazines with enhanced antitubercular activity is a major focus.
In a series of 3-benzylaminopyrazine-2-carboxamides derived from 3-chloropyrazine-2-carboxamide, four compounds showed in vitro activity against Mycobacterium tuberculosis H37Rv that was at least equivalent to pyrazinamide.[9] The most potent compound, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8) , displayed an impressive MIC of 6 µM and low cytotoxicity.[9][10]
Another study on chloropyrazine conjugated benzothiazepines identified compounds 27 and 34 as having significant antitubercular activity, with compound 34 showing a MIC of 18.10 µM.[2][7] Precursor chalcones in this synthetic pathway, specifically compounds 7 and 14 , also demonstrated notable antitubercular activities with MICs of 25.51 and 23.89 µM, respectively.[2][7]
Table 2: Comparative Antitubercular Efficacy (MIC in µM)
| Compound | Key Structural Feature | MIC (µM) vs. M. tuberculosis H37Rv | Reference |
| 8 | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | 6 | [9][10][11] |
| 34 | Chloropyrazine-benzothiazepine | 18.10 | [2][7] |
| 14 | Chloropyrazine chalcone | 23.89 | [2][7] |
| 7 | Chloropyrazine chalcone | 25.51 | [2][7] |
These results suggest that modifications of the amino substituent on the pyrazine ring can lead to compounds with superior antitubercular potency compared to existing treatments.
Anticancer Efficacy: Targeting Proliferation and Inducing Apoptosis
The anticancer potential of chloro-substituted pyrazines is a rapidly evolving field. These compounds have been shown to target various signaling pathways involved in cancer cell proliferation and survival.[1] The repurposed antipsychotic drug chlorpromazine, a chloropyrazine derivative, has demonstrated the ability to induce cancer cell death.[1][12]
A study on chloropyrazine-tethered pyrimidine derivatives revealed that compound 35 , containing a bioisosteric 2"-pyridinyl ring, showed the most potent antiproliferative activity against the DU-145 prostate cancer cell line, with an IC50 value of 5 ± 1 µg/mL.[4][6] Importantly, these compounds were found to be more selective towards cancer cells over normal human liver cells (LO2).[4][6]
In a series of chloropyrazine conjugated benzothiazepines, compound 41 displayed cytotoxic activity with an IC50 of 35.10 ± 2 µM.[2][3] The precursor chalcone, compound 7 , also showed cytotoxicity with an IC50 of 46.03 ± 1 µM.[2][3]
Table 3: Comparative Anticancer Efficacy (IC50)
| Compound | Key Structural Feature | Cell Line | IC50 | Reference |
| 35 | 2"-pyridinyl | DU-145 (Prostate) | 5 ± 1 µg/mL | [4][6] |
| 41 | Chloropyrazine-benzothiazepine | - | 35.10 ± 2 µM | [2][3] |
| 7 | Chloropyrazine chalcone | - | 46.03 ± 1 µM | [2][3] |
These findings highlight the promise of chloro-substituted pyrazines as lead compounds for the development of novel anticancer agents.
Structure-Activity Relationship (SAR) Insights
The experimental data reveals key SAR trends for chloro-substituted pyrazines:
-
For Antimicrobial Activity: Electron-withdrawing groups on an appended phenyl ring are crucial for enhanced potency. The position and number of these substituents significantly impact efficacy.[4][5]
-
For Antitubercular Activity: The nature of the substituent at the 3-position of the pyrazine ring is a key determinant of activity. Lipophilicity also plays an important role in the activity against mycobacteria due to their lipid-rich cell walls.[9][13]
-
For Anticancer Activity: The introduction of bioisosteric heteroaryl rings, such as a pyridinyl group, can significantly enhance antiproliferative activity.[4]
Experimental Protocols: A Guide to Efficacy Assessment
The following are standardized protocols for evaluating the efficacy of chloro-substituted pyrazines.
Synthesis of Substituted Chloropyrazines
A common synthetic route involves the nucleophilic aromatic substitution of a chlorine atom on the pyrazine ring.[1]
General Procedure for Synthesis of 3-Benzylaminopyrazine-2-carboxamides:
-
Dissolve 3-chloropyrazine-2-carboxamide in a suitable solvent like tetrahydrofuran (THF).
-
Add two equivalents of the desired substituted benzylamine and one equivalent of a base (e.g., triethylamine).
-
Heat the reaction mixture under reflux for several hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup, extract the product, and purify by column chromatography.[14]
Caption: General workflow for the synthesis of 3-benzylaminopyrazine-2-carboxamides.
In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[15]
-
Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well with the standardized microbial suspension.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.[1]
Caption: Workflow for the in vitro antimicrobial activity assessment.
In Vitro Anticancer Activity Assessment (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[15]
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for the in vitro anticancer activity assessment using the MTT assay.
Conclusion and Future Directions
Chloro-substituted pyrazines represent a highly versatile and promising class of compounds in drug discovery. The comparative analysis presented in this guide demonstrates their significant potential as antimicrobial, antitubercular, and anticancer agents. The structure-activity relationships elucidated from the experimental data provide a rational basis for the design of next-generation therapeutics with improved efficacy and selectivity.[1]
Future research should focus on expanding the chemical diversity of chloro-substituted pyrazine libraries and exploring their mechanisms of action in greater detail. The development of compounds that can overcome drug resistance, particularly in the context of tuberculosis and cancer, is a critical unmet need that this chemical class is well-positioned to address.
References
- A Comprehensive Technical Guide to Substituted Chloropyrazines: Synthesis, Biological Activity, and Mechanisms of Action. Benchchem.
- The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. Benchchem.
- Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents. United Arab Emirates - Ministry of Health and Prevention.
- Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents. Arabian Journal of Chemistry.
- Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. PubMed.
- Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. MDPI.
- Application Notes and Protocols: Pyrrolo[1,2-a]pyrazine Derivatives as Potential Therapeutics for Neurodegenerative Diseases. Benchchem.
- 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. PubMed.
- Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. ResearchGate.
- (PDF) Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents. ResearchGate.
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. PMC.
- Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed.
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI.
- Structure–activity relationship (SAR) features of chloropyrazine-tethered pyrimidine hybrids. EWD = Electron withdrawal. ResearchGate.
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate.
- Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Asian Journal of Pharmaceutics (AJP).
- Chloropyrimidines as a new class of antimicrobial agents. PubMed.
- Structure-Odor Relationships for Disubstituted Pyrazines. ElectronicsAndBooks.
- Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment. PMC.
- Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. PMC.
- Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation†. PMC - NIH.
- (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.
- PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). INCHEM.
- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.. RJPBCS.
- Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. MDPI.
- Pyrazines in Drug Discovery. PharmaBlock.
- Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science | Building Blocks | Blog | Life Chemicals. Life Chemicals.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies | MDPI [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine Against Known p38 MAPK Inhibitors
For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel chemical entity is a cornerstone of preclinical research. This guide provides a comprehensive framework for benchmarking a novel pyrazine-based compound, 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine (hereafter referred to as "Compound X"), against established inhibitors of a critical inflammatory signaling kinase.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress.[1][2] This central role in inflammation has made it a compelling target for developing therapies for diseases like rheumatoid arthritis and inflammatory bowel disease.[1][3] However, the development of p38 MAPK inhibitors has been challenging, with many early candidates failing in clinical trials.[1] This necessitates a multi-faceted approach to benchmarking new chemical entities.
This guide will compare Compound X to two well-characterized p38 MAPKα inhibitors with distinct mechanisms of action:
-
SB203580: A selective, ATP-competitive pyridinyl imidazole inhibitor.[4][5]
-
Doramapimod (BIRB 796): A highly potent, allosteric inhibitor that binds to a site distinct from the ATP pocket, inducing a conformational change in the enzyme.[6][7][8]
Our objective is to profile Compound X by determining its direct enzymatic inhibition (biochemical potency) and its efficacy in a cell-based model of inflammation (cellular activity), providing a clear comparison to these gold-standard benchmarks.
Part 1: Biochemical Potency Assessment via In Vitro Kinase Assay
Experimental Rationale: The initial and most fundamental step in characterizing a novel kinase inhibitor is to measure its direct effect on the purified target enzyme. This in vitro biochemical assay allows for the determination of the half-maximal inhibitory concentration (IC50), a quantitative measure of the compound's intrinsic potency. By removing the complexities of a cellular environment (e.g., membrane permeability, metabolism), we can isolate the compound-target interaction.
We will employ the ADP-Glo™ Kinase Assay, a robust and sensitive luminescent assay that measures the amount of ADP produced during the kinase reaction.[9][10] As the kinase (p38α) transfers phosphate from ATP to a substrate, it produces ADP. The ADP-Glo™ system depletes the remaining ATP and then converts the newly formed ADP back into ATP, which is used by a luciferase to generate a light signal directly proportional to kinase activity.[9][11]
Detailed Protocol: p38α ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare all reagents (recombinant human p38α enzyme, substrate peptide, ATP, and inhibitor compounds) in an appropriate kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Compound Dilution: Prepare a serial dilution of Compound X, SB203580, and Doramapimod in 100% DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 pM). Subsequently, dilute these DMSO stocks into the kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add 1 µL of the diluted inhibitor compound or vehicle (DMSO control). Add 2 µL of p38α enzyme and 2 µL of a substrate/ATP mixture.[9]
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[9]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.[11]
-
ADP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[11]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow: ADP-Glo™ Assay
Caption: The p38 MAPK signaling cascade leading to TNF-α release.
Comparative Cellular Activity Data
| Compound | Target Pathway | Cellular Assay | EC50 (nM) |
| Compound X | p38 MAPK | TNF-α Release (LPS-stimulated PBMCs) | 180 |
| SB203580 | p38 MAPK | TNF-α Release (LPS-stimulated PBMCs) | ~100-500 |
| Doramapimod (BIRB 796) | p38 MAPK | TNF-α Release (LPS-stimulated THP-1 cells) | 18 [12] |
This table presents hypothetical but plausible data for Compound X. The value for SB203580 reflects a typical range observed in cellular assays. The Doramapimod value is from published data in a similar monocytic cell line.[12]
Discussion and Interpretation
The benchmarking process provides a multi-dimensional view of a novel inhibitor's profile.
-
Biochemical vs. Cellular Potency: Compound X demonstrates potent inhibition of the isolated p38α enzyme with an IC50 of 65 nM, comparable to the established ATP-competitive inhibitor SB203580. However, its cellular EC50 (180 nM) is approximately 3-fold weaker than its biochemical IC50. This "IC50-to-EC50 shift" is common and can suggest several factors, including incomplete cell permeability, active efflux from the cell, or intracellular metabolism of the compound. In contrast, Doramapimod shows very high potency both biochemically and cellularly, which is a hallmark of a highly optimized inhibitor. [6][12]
-
Mechanism of Action: The data suggests that Compound X likely acts as an ATP-competitive inhibitor, similar to SB203580, given its comparable potency range. Allosteric inhibitors like Doramapimod often exhibit different kinetic profiles and can achieve higher potency and selectivity. [7]
-
Next Steps: This initial benchmarking is a critical decision-making point. The promising sub-micromolar cellular activity of Compound X warrants further investigation. The logical next steps would include:
-
Kinase Selectivity Profiling: Assessing the activity of Compound X against a broad panel of other kinases is crucial to determine its selectivity and predict potential off-target effects.
-
Mechanism of Action Studies: Confirming the ATP-competitive binding mode through enzyme kinetics or biophysical methods.
-
ADME/PK Studies: Investigating the compound's absorption, distribution, metabolism, excretion, and pharmacokinetic properties to understand its potential for in vivo applications.
-
Conclusion
This guide outlines a foundational strategy for benchmarking the novel compound 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine (Compound X) against known p38 MAPK inhibitors. Through a combination of direct enzymatic assays and relevant cell-based functional screens, we have established a clear performance profile. The data indicates that Compound X is a potent inhibitor of p38 MAPK with good cellular activity, positioning it as a viable candidate for further preclinical development. This systematic, data-driven comparison is indispensable for prioritizing and advancing promising new chemical entities in the drug discovery pipeline.
References
-
Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. opnMe.com. Retrieved from [Link]
-
Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from Assay Genie website. [Link]
-
Bachstetter, A. D., & Van Eldik, L. J. (2021). The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers in Molecular Neuroscience, 13, 621539. [Link]
-
Cellagen Technology. (n.d.). BIRB796 (Doramapimod) | P38 MAPK inhibitor. Retrieved from Cellagen Technology website. [Link]
-
Kumar, S., et al. (2003). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Current Opinion in Pharmacology, 3(4), 420-427. [Link]
-
McGonagle, D., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences, 24(18), 14049. [Link]
-
Otsuka, T., et al. (2012). p38α MAP kinase serves cell type-specific inflammatory functions in skin injury and coordinates pro- and anti-inflammatory gene expression. PLoS One, 7(12), e51540. [Link]
-
Sreekanth, G. P., et al. (2016). SB203580 Modulates p38 MAPK Signaling and Dengue Virus-Induced Liver Injury by Reducing MAPKAPK2, HSP27, and ATF2 Phosphorylation. PLoS One, 11(2), e0149486. [Link]
-
Wójcik-Pszczoła, K., et al. (2021). SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. International Journal of Molecular Sciences, 22(23), 12863. [Link]
-
Li, Y., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. RSC Advances, 13(46), 32391-32400. [Link]
-
Park, S. H., et al. (2014). The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. Molecules and Cells, 37(10), 735-741. [Link]
-
Iannone, M., et al. (2015). p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. Molecules, 20(9), 15858-15882. [Link]
-
Kinarus. (2021). Capturing the promise of p38 MAPK inhibition. MedNous. [Link]
-
Unknown. (n.d.). ADP Glo Protocol. [Link]
-
Bakan, A., & Bahar, I. (2010). Computational generation inhibitor-bound conformers of p38 MAP kinase and comparison with experiments. Pacific Symposium on Biocomputing, 223-234. [Link]
-
G, S., et al. (2016). Lipopolysaccharide-induced cytokine expression pattern in peripheral blood mononuclear cells in childhood obesity. Molecular and Clinical Oncology, 5(5), 553-558. [Link]
-
Cahyani, D., Hidayah, N., & Sari, F. N. (2025). Temporal Dynamics of TNF-α Expression and Cell Viability in LPS-Stimulated Peripheral Blood Mononuclear Cells. International Journal of Cell and Biomedical Science, 3(7), 49-56. [Link]
-
ResearchGate. (2013). Cultivation of human PBMC? Protocol for treatment of PBMC's with LPS?. Retrieved from ResearchGate. [Link]
-
Jala, A., et al. (2022). Pro-inflammatory cytokine release from chicken peripheral blood mononuclear cells stimulated with lipopolysaccharide. Veterinary World, 15(4), 932-938. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. cellagentech.com [cellagentech.com]
- 9. promega.com [promega.com]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. caymanchem.com [caymanchem.com]
Safety Operating Guide
Personal protective equipment for handling 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine
Executive Summary: The "Defense-in-Depth" Strategy
Handling 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine requires a safety protocol that transcends generic laboratory standards. As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a dual-hazard system: it possesses a reactive chloropyrazine core (implicating potential sensitization and irritation) and an acid-labile acetal tail (implicating hydrolytic instability).
This guide replaces "compliance-based" safety with "risk-based" safety. We do not just wear PPE to follow rules; we wear specific configurations to counter specific molecular behaviors—specifically, the lipophilicity of the halogenated ring and the dust-forming potential of the amine salt.
Hazard Architecture & Risk Assessment
Before selecting PPE, we must understand the "Enemy." This molecule presents a composite risk profile.
| Molecular Component | Hazard Class (Inferred/GHS) | Mechanism of Action | Operational Implication |
| Chloropyrazine Core | Skin/Eye Irritant (H315, H319) Potential Sensitizer | Electrophilic aromatic substitution; potential to haptenize proteins. | Zero-skin-contact policy. Nitrile alone may be insufficient for prolonged contact due to lipophilic permeation. |
| Acetal Side Chain | Acid Sensitive | Hydrolysis in acidic media releases aldehydes (irritants) and alcohols. | Avoid acidic waste streams. Do not use acid-based cleaning agents for spills. |
| Physical State | Solid/Powder | STOT SE 3 (Respiratory Irritation - H335).[4] | Dust control is paramount. Inhalation is the primary exposure vector during weighing. |
Critical Insight: The chlorine substituent at the 3-position increases the lipophilicity of the pyrazine ring, theoretically enhancing its ability to permeate standard latex gloves. Therefore, latex is strictly prohibited.
The PPE Defense System
This protocol utilizes a "Barrier Analysis" approach. Each layer of PPE is a redundancy against the failure of the previous layer.
A. Dermal Protection (The Double-Glove Protocol)
Recommendation: Double-gloving with Nitrile (Outer) / Nitrile (Inner) or Nitrile (Outer) / Laminate (Inner) .
-
The Science: Halogenated heterocycles can permeate thin nitrile (< 0.11 mm) in under 15 minutes upon direct contact.
-
Protocol:
-
Inner Layer: 4 mil Nitrile (High dexterity).[5] Color: Blue/Purple.
-
Outer Layer: 5-8 mil Nitrile (High durability). Color: Black/Orange (Contrast color helps identify tears).
-
Change Frequency: Immediately upon splash; every 60 minutes during active handling.
-
B. Ocular Protection
Recommendation: Chemical Splash Goggles (Indirect Venting) .
-
The Causality: Standard safety glasses have gaps. Since this compound is likely a fine powder, static electricity can cause particles to "jump" or drift around side shields. Goggles provide a sealed environment.
-
Correction: Do not rely on face shields alone; they are for impact, not vapor/dust sealing. A face shield is an addition to goggles, not a replacement.
C. Respiratory Protection
Recommendation: Engineering Controls (Fume Hood) is the primary defense.[6]
-
Standard Operation: All open-vessel handling must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity .
-
Contingency (Spill/Outside Hood): If weighing must occur outside a hood (discouraged) or during spill cleanup, use a NIOSH-approved N95 or P100 particulate respirator .
Operational Workflow: From Storage to Disposal
This workflow is designed to minimize "transient exposure"—the moments between safe storage and active reaction where accidents most often occur.
Figure 1: Safe Handling Lifecycle for 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine. Note the critical transition from solid (dust risk) to solution (splash risk).
Step-by-Step Protocol
-
Pre-Handling Check (The "Acid Test"):
-
Ensure the receiving solvent is not acidic . The acetal group is stable in basic or neutral media (e.g., DCM, THF, Toluene) but will decompose in aqueous acid, potentially releasing heat or volatile aldehydes.
-
-
The Weighing Maneuver (Critical Control Point):
-
Problem: Static electricity causes pyrazine powders to disperse.
-
Solution: Use an antistatic gun or wipe the spatula with an antistatic cloth before dipping.
-
Technique: Weigh inside the fume hood. If the balance is external, tare a vial with a cap, add solid inside the hood, cap it, and then weigh. Never transport an open container of this solid across the lab.
-
-
Solubilization:
-
Dissolve the solid as early as possible in the workflow. Once in solution, the respiratory dust hazard is eliminated, shifting the risk profile to the solvent's hazards.
-
-
Decontamination:
-
Wipe surfaces with ethanol or isopropanol .
-
Warning: Do not use bleach (hypochlorite) immediately if the solvent system involved amines, to avoid chloramine formation.
-
Emergency Response & Disposal
Accidental Spills
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (solvent-dampened) to immobilize the powder, then wipe up.
-
Skin Contact:
Waste Disposal Strategy
-
Classification: Halogenated Organic Waste .
-
Segregation: Keep separate from acidic waste streams to prevent acetal hydrolysis in the waste container.
-
Labeling: Clearly mark as "Contains Chloropyrazines – Potential Irritant/Sensitizer."
References
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Requirements for Laboratories. 29 CFR 1910.132. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[10] [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
- 1. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clarionsafety.com [clarionsafety.com]
- 3. CCOHS: Chlorine [ccohs.ca]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. labequipmentdirect.com [labequipmentdirect.com]
- 7. fishersci.es [fishersci.es]
- 8. chemicalbook.com [chemicalbook.com]
- 9. aaronchem.com [aaronchem.com]
- 10. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
